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  • Product: 2,4-Dibromothiophene-3-carbonitrile
  • CAS: 1256651-68-9

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 2,4-Dibromothiophene-3-carbonitrile: A Technical Guide

Executive Summary The compound 2,4-dibromothiophene-3-carbonitrile (CAS 1256651-68-9) is a highly functionalized, electron-deficient heterocyclic building block. It serves as a critical precursor in the synthesis of adva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4-dibromothiophene-3-carbonitrile (CAS 1256651-68-9) is a highly functionalized, electron-deficient heterocyclic building block. It serves as a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of Janus kinase (JAK) inhibitors for autoimmune and inflammatory diseases[1].

Synthesizing this specific substitution pattern presents a classic regioselectivity challenge in heterocyclic chemistry. This whitepaper details a robust, scalable, and self-validating five-step synthetic pathway starting from inexpensive 3-methylthiophene. By leveraging a regiocontrolled bromination/debromination sequence followed by functional group interconversion (FGI), this route bypasses the inherent directing-group conflicts of direct thiophene cyanation.

Retrosynthetic Strategy & Regioselectivity Challenges

A common pitfall in designing a route to 2,4-dibromothiophene-3-carbonitrile is attempting the direct bromination of 3-cyanothiophene. The cyano group (-CN) is a strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position (C5). Concurrently, the sulfur atom strongly directs electrophilic aromatic substitution to the alpha positions (C2 and C5).

Because both directing effects synergistically activate the C5 position, direct bromination overwhelmingly yields the undesired 2,5-dibromothiophene-3-carbonitrile .

Regioselectivity A 3-Cyanothiophene B C5 Position (Highly Activated) A->B -CN (Meta) + -S- (Alpha) Directing C C2 Position (Moderately Activated) A->C -S- (Alpha) Directing Only D 2,5-Dibromothiophene-3-carbonitrile (Undesired Isomer) B->D Major Pathway C->D Minor Pathway

Fig 1: Electronic directing effects preventing direct synthesis from 3-cyanothiophene.

To achieve the 2,4-dibromo architecture, the halogens must be installed before the strongly directing cyano group. We utilize 3-methylthiophene, subjecting it to an exhaustive bromination followed by a regioselective debromination[2]. The C3-methyl group is subsequently oxidized and converted to the target carbonitrile.

Synthetic Workflow & Mechanistic Causality

The optimized workflow is divided into two phases: Regiocontrolled Scaffold Construction and Elaboration to Carbonitrile .

SynthesisRoute SM 3-Methylthiophene Int1 2,4,5-Tribromo-3-methylthiophene SM->Int1 Br2, AcOH (0 °C to RT) Int2 2,4-Dibromo-3-methylthiophene Int1->Int2 Zn dust, AcOH (85 °C) Int3 2,4-Dibromo-3-(bromomethyl)thiophene Int2->Int3 NBS, AIBN, PhCF3 (Reflux) Int4 2,4-Dibromothiophene-3-carboxaldehyde Int3->Int4 DMSO, NaHCO3 (100 °C) Product 2,4-Dibromothiophene-3-carbonitrile Int4->Product 1. NH2OH·HCl 2. Ac2O (Reflux)

Fig 2: Five-step synthetic workflow from 3-methylthiophene to 2,4-dibromothiophene-3-carbonitrile.

Step-by-Step Experimental Methodologies

Phase 1: Regiocontrolled Scaffold Construction

Protocol 1: One-Pot Synthesis of 2,4-Dibromo-3-methylthiophene

  • Step 1A (Exhaustive Bromination): Charge a reactor with 3-methylthiophene (1.0 eq) and glacial acetic acid (10 volumes). Cool the mixture to 0 °C. Add elemental bromine (Br₂, 3.2 eq) dropwise over 2 hours to maintain internal temperature < 10 °C. Stir at room temperature for 4 hours.

  • Step 1B (Regioselective Debromination): To the same reactor, add activated Zinc dust (1.5 eq) in portions. Heat the suspension to 85 °C for 6 hours. Filter the mixture hot through Celite to remove zinc salts, dilute with water, and extract with dichloromethane (DCM).

  • Mechanistic Causality: Why use a one-pot method with Acetic Acid? Acetic acid is a polar protic solvent that stabilizes the bromonium ion during exhaustive bromination. During the debromination phase, Zinc undergoes oxidative addition preferentially at the less sterically hindered, highly activated alpha-position (C5). Acetic acid then acts as the proton source to quench the resulting thienylzinc intermediate, selectively yielding the 2,4-dibromo isomer[2].

Phase 2: Elaboration to Carbonitrile

Protocol 2: Radical Bromination (Wohl-Ziegler Reaction)

  • Procedure: Dissolve 2,4-dibromo-3-methylthiophene (1.0 eq) in trifluorotoluene (PhCF₃, 8 volumes). Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture (102 °C) for 4 hours. Cool, filter off the succinimide byproduct, and concentrate the filtrate.

  • Mechanistic Causality: Why PhCF₃? Historically, radical brominations utilized highly toxic carbon tetrachloride (CCl₄). PhCF₃ is a modern, environmentally benign alternative that lacks abstractable hydrogen atoms and provides an ideal boiling point to ensure a steady thermal decomposition of AIBN, maintaining a controlled radical chain reaction.

Protocol 3: Kornblum Oxidation

  • Procedure: Dissolve the crude 2,4-dibromo-3-(bromomethyl)thiophene in anhydrous dimethyl sulfoxide (DMSO, 5 volumes). Add sodium bicarbonate (NaHCO₃, 2.0 eq) and heat to 100 °C for 3 hours. Quench with ice water and extract with ethyl acetate.

  • Mechanistic Causality: Direct oxidation of a methyl group to a nitrile often results in over-oxidation to a carboxylic acid. The relies on the Sₙ2 displacement of the bromide by DMSO, forming an alkoxysulfonium salt. The mild base (NaHCO₃) triggers an E2-like elimination, cleanly yielding 2,4-dibromothiophene-3-carboxaldehyde without over-oxidation.

Protocol 4: Oxime Formation and Dehydration

  • Procedure: To a solution of the aldehyde (1.0 eq) in pyridine (3 volumes), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq). Stir at room temperature for 2 hours (oxime formation confirmed by TLC). Add acetic anhydride (Ac₂O, 3.0 eq) directly to the mixture and heat to 100 °C for 4 hours. Concentrate under vacuum, partition between water and ethyl acetate, and purify via silica gel chromatography.

  • Mechanistic Causality: This is a self-validating protocol. Hydroxylamine condenses with the aldehyde to form an oxime. If the reaction stalls, the stable oxime intermediate can be isolated and analyzed. Acetic anhydride acetylates the oxime hydroxyl group, creating an excellent leaving group (acetate) that undergoes E2 elimination upon heating, irreversibly forming the target carbonitrile.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this five-step workflow, validated through in-process controls (IPC).

StepReaction TypeReagents & ConditionsExpected YieldPurity (HPLC)IPC / Key Observation
1A Exhaustive BrominationBr₂ (3.2 eq), AcOH, 0 °C to RTQuantitative (Crude)>90%Highly exothermic; monitor via GC/MS for complete tribromination.
1B Regioselective DebrominationZn dust (1.5 eq), AcOH, 85 °C74% (over 2 steps)>98%Selective removal of C5 bromine. Wash Zn thoroughly to prevent yield loss.
2 Radical BrominationNBS (1.05 eq), AIBN, PhCF₃, Reflux81%92%Strict stoichiometry prevents dibromomethyl over-bromination.
3 Kornblum OxidationDMSO, NaHCO₃, 100 °C79%96%Dimethyl sulfide gas evolution; requires adequate scrubbing/ventilation.
4 Oxime Dehydration1. NH₂OH·HCl, Pyridine 2. Ac₂O, 100 °C85%>99%One-pot process. Final purification via recrystallization or chromatography.

Process Safety & Scalability Considerations

  • Bromine Handling: Elemental bromine is highly toxic and corrosive. Step 1A must be conducted in a Hastelloy or glass-lined reactor with a dedicated caustic scrubber system to neutralize HBr gas byproducts.

  • Pyrophoric Zinc: Activated zinc dust poses a severe fire hazard, especially when damp. Filter cakes containing unreacted zinc must be kept wet and quenched with dilute hydrochloric acid before disposal.

  • Thermal Hazards: The thermal decomposition of AIBN generates nitrogen gas (N₂). Scale-up of Step 2 requires precise calculation of gas evolution rates to prevent reactor over-pressurization.

References

  • Development of potential manufacturing routes for substituted thiophenes Beilstein Journal of Organic Chemistry URL:[Link][2]

  • WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS Google Patents URL:[1]

  • A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes Journal of the American Chemical Society URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Synthesis Protocol for 2,4-Dibromothiophene-3-carbonitrile

Executive Summary & Synthetic Strategy 2,4-Dibromothiophene-3-carbonitrile (CAS: 1256651-68-9) is a highly functionalized, electron-rich heterocyclic building block. It is prominently utilized in the pharmaceutical indus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

2,4-Dibromothiophene-3-carbonitrile (CAS: 1256651-68-9) is a highly functionalized, electron-rich heterocyclic building block. It is prominently utilized in the pharmaceutical industry for the synthesis of advanced active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors[1].

The most robust and scalable synthetic route to this nitrile avoids harsh, direct cyanation of the thiophene ring. Instead, it relies on a two-step functional group interconversion starting from the commercially available precursor, 2,4-dibromothiophene-3-carbaldehyde.

  • Oximation: The aldehyde is condensed with hydroxylamine to form an intermediate oxime.

  • Base-Promoted Dehydration: The oxime is activated and dehydrated to the corresponding nitrile using methanesulfonyl chloride (MsCl) in the presence of pyridine.

This protocol avoids harsh dehydrating agents (such as P₂O₅ or refluxing SOCl₂) which can trigger unwanted halogen-dance isomerizations or polymerization of the sensitive thiophene core.

Mechanistic Rationale & Causality

As an application scientist, it is critical to understand why specific reagents are chosen to ensure a self-validating and reproducible system.

  • Buffer Selection in Oximation: Hydroxylamine is supplied as a hydrochloride salt to prevent explosive decomposition. Sodium acetate (NaOAc) is specifically chosen as a mild base to liberate the free nucleophilic amine. Stronger bases (like NaOH) could induce unwanted aldol-type condensations or degrade the substrate[1].

  • Mild Dehydration via Mesylation: The conversion of the oxime to the nitrile is an E2-type elimination. MsCl reacts with the oxime hydroxyl group to form a mesylate (-OMs), transforming a poor leaving group (-OH) into an excellent one.

  • Pyridine as a Dual-Action Reagent: Pyridine serves as both the solvent and the base. It drives the mesylation forward by neutralizing the generated HCl, and subsequently abstracts the proton from the oxime carbon, facilitating the elimination of the mesylate group to form the triple bond of the nitrile[1].

Quantitative Data & Reagent Summaries

To facilitate scale-up and stoichiometric adjustments, the quantitative data for both stages of the synthesis are summarized below.

Table 1: Stoichiometry and Reagent Summary for Step 1 (Oximation)

ReagentMW ( g/mol )EquivalentsAmountFunction
2,4-Dibromothiophene-3-carbaldehyde269.941.001.45 g (5.37 mmol)Starting Material
Hydroxylamine hydrochloride69.491.100.410 g (5.91 mmol)Nucleophile
Sodium acetate82.031.400.617 g (7.52 mmol)Buffer / Base
Ethanol / Water (3.3:1 v/v)N/AExcess19.5 mL / 5.9 mLSolvent System

Table 2: Stoichiometry and Reagent Summary for Step 2 (Dehydration)

ReagentMW ( g/mol )EquivalentsAmountFunction
2,4-Dibromothiophene-3-carbaldehyde oxime284.961.001.37 g (4.81 mmol)Intermediate
Methanesulfonyl chloride (MsCl)114.554.001.5 mL (19.0 mmol)Activating Agent
Pyridine79.10Excess15.0 mLSolvent / Base

Step-by-Step Experimental Methodologies

Step 1: Preparation of 2,4-Dibromothiophene-3-carbaldehyde oxime

In-Process Control (IPC): The aldehyde starting material is highly UV-active and responds to 2,4-dinitrophenylhydrazine (2,4-DNPH) stain. Monitor the reaction via Thin Layer Chromatography (TLC) to ensure complete consumption before workup.

  • Dissolution: To a round-bottom flask, add 2,4-dibromothiophene-3-carbaldehyde (1.45 g, 5.37 mmol). Dissolve the substrate in a solvent mixture of ethanol (19.5 mL) and deionized water (5.9 mL)[1].

  • Reagent Addition: Sequentially add hydroxylamine hydrochloride (0.410 g, 5.91 mmol) and sodium acetate (0.617 g, 7.52 mmol) to the stirred solution.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the solution to reflux for 1 hour.

  • Solvent Removal: Once IPC confirms completion, remove the organic solvent (ethanol) in vacuo using a rotary evaporator. Do not evaporate to total dryness; leave the aqueous phase intact.

  • Isolation: Dilute the remaining aqueous suspension with additional deionized water to maximize the precipitation of the product.

  • Filtration: Collect the resultant precipitate via vacuum filtration. Wash the filter cake with cold water and dry extensively under high vacuum to afford 2,4-dibromothiophene-3-carbaldehyde oxime (approx. 1.37 g)[1].

Step 2: Dehydration to 2,4-Dibromothiophene-3-carbonitrile

Safety Note: Methanesulfonyl chloride is a potent lachrymator and corrosive agent. Perform this step strictly inside a fume hood.

  • Preparation: In a dry reaction vessel under an inert nitrogen atmosphere, dissolve the 2,4-dibromothiophene-3-carbaldehyde oxime (1.37 g, 4.81 mmol) in anhydrous pyridine (15 mL)[1].

  • Activation: Slowly add methanesulfonyl chloride (1.5 mL, 19 mmol) dropwise to the solution.

  • Heating: Heat the reaction mixture to 60 °C and maintain vigorous stirring for 2 hours[1].

  • Quench & Extraction: Cool the reaction to room temperature and dilute the mixture with ethyl acetate.

  • Phase Separation (The Copper Wash): Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous copper(II) sulfate (CuSO₄) solution.

    • Expert Insight: Pyridine is notoriously difficult to remove via simple evaporation due to its high boiling point. The CuSO₄ wash is a self-validating purification step; it forms a brilliant blue, water-soluble coordination complex ( [Cu(pyridine)4​]2+ ), effectively stripping the pyridine from the organic phase[1].

  • Secondary Washes: Repeat the CuSO₄ wash a second time to ensure absolute removal of pyridine. Follow this with a 1 N HCl solution wash (to neutralize any residual basic species) and a final brine wash.

  • Final Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the target 2,4-dibromothiophene-3-carbonitrile[1].

Process Visualization

Pathway SM 2,4-Dibromothiophene-3-carbaldehyde Step1 Step 1: Oximation NH₂OH·HCl, NaOAc EtOH/H₂O, Reflux, 1 h SM->Step1 Int1 2,4-Dibromothiophene-3-carbaldehyde oxime Step1->Int1 Precipitation & Vacuum Drying Step2 Step 2: Dehydration MsCl, Pyridine 60 °C, 2 h Int1->Step2 Workup Workup & Purification CuSO₄(aq), HCl(aq), Brine Dry over Na₂SO₄ Step2->Workup Product 2,4-Dibromothiophene-3-carbonitrile Workup->Product Concentration in vacuo

Caption: Synthetic workflow for 2,4-dibromothiophene-3-carbonitrile via oxime dehydration.

References

  • Title: N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS (WO2010135650A1)

Sources

Foundational

13C NMR Analysis of 2,4-Dibromothiophene-3-carbonitrile: A Predictive and Experimental Framework

Executive Summary & Structural Significance In the realm of drug development and advanced materials science, 2,4-dibromothiophene-3-carbonitrile (CAS 1256651-68-9) serves as a highly functionalized, poly-heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the realm of drug development and advanced materials science, 2,4-dibromothiophene-3-carbonitrile (CAS 1256651-68-9) serves as a highly functionalized, poly-heterocyclic building block 1[1]. Featuring two orthogonal bromine handles and a strongly electron-withdrawing cyano group, this molecule is an ideal precursor for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) used in the synthesis of Janus Kinase (JAK) inhibitors 2[2].

However, characterizing this molecule via 13C Nuclear Magnetic Resonance (NMR) presents a distinct analytical challenge: four of its five carbons are quaternary . As a Senior Application Scientist, I approach the assignment and acquisition of this spectrum not as a routine data-collection exercise, but as a self-validating logical system governed by strict quantum mechanical and empirical rules.

Theoretical Framework: Causality in Substituent Effects

Assigning the 13C NMR spectrum of a poly-substituted thiophene requires deconstructing the vector addition of individual substituent effects 3[3]. The unsubstituted thiophene core exhibits baseline chemical shifts of ~125.6 ppm (C2/C5) and ~127.3 ppm (C3/C4). The final chemical shifts of our target molecule are dictated by two dominant causal forces:

  • The Heavy Atom Effect (Bromine): Bromine substitution at C2 and C4 induces a profound diamagnetic shielding at the ipso carbons. This is caused by spin-orbit coupling inherent to heavy halogens, which typically shifts the ipso carbon upfield by -13 to -17 ppm 4[4].

  • Mesomeric and Inductive Effects (Cyano): The cyano group at C3 exerts a strong -I (inductive) and -M (mesomeric) effect. While it depletes electron density from the ortho positions (deshielding C2), the magnetic anisotropy of the C≡N triple bond paradoxically shields the ipso C3 position by approximately -17 ppm 5[5].

SubstituentEffects Thiophene Base Thiophene (C2/C5: 125.6, C3/C4: 127.3) Br2 2-Bromo Effect (Heavy Atom Shielding) Thiophene->Br2 C2: -14 ppm Br4 4-Bromo Effect (Heavy Atom Shielding) Thiophene->Br4 C4: -17 ppm CN3 3-Cyano Effect (Anisotropy & -I/-M) Thiophene->CN3 C3: -17 ppm C2: +8 ppm Final Target Molecule 2,4-Dibromothiophene-3-carbonitrile (Predicted Shifts) Br2->Final Br4->Final CN3->Final

Logical framework of 13C NMR substituent effects in thiophene derivatives.

Predictive 13C NMR Assignment Strategy

By synthesizing empirical data from mono- and di-substituted analogs, we can construct a highly accurate predictive model. Table 1 outlines the foundational data, while Table 2 provides the synthesized prediction for our target molecule.

Table 1: Empirical 13C NMR Shifts of Reference Compounds (ppm, CDCl3)
CompoundC2C3C4C5CN
Thiophene 125.6127.3127.3125.6-
3-Cyanothiophene 135.5110.6127.4128.7115.2
2,4-Dibromothiophene 113.3132.1109.7124.5-
Table 2: Predicted 13C NMR Assignment for 2,4-Dibromothiophene-3-carbonitrile
Carbon PositionPredicted Shift (ppm)Dominant Substituent EffectMultiplicity (1H-Decoupled)
C2 (C-Br) ~121.3 Shielded by 2-Br (Heavy Atom), Deshielded by 3-CNQuaternary Singlet
C3 (C-CN) ~115.1 Shielded by 3-CN (Anisotropy), Deshielded by adjacent BrQuaternary Singlet
C4 (C-Br) ~109.7 Strongly Shielded by 4-Br (Heavy Atom)Quaternary Singlet
C5 (C-H) ~125.5 Mildly affected by meta-CN and ortho-BrTertiary Singlet (CH)
CN ~114.0 Characteristic Nitrile RegionQuaternary Singlet

Self-Validating Experimental Protocol for High-Resolution 13C NMR

Because 80% of the carbons in 2,4-dibromothiophene-3-carbonitrile are quaternary, standard 13C NMR acquisition will yield extremely weak signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement and long longitudinal relaxation times ( T1​ ). The following self-validating protocol ensures quantitative accuracy.

NMRWorkflow Prep 1. Sample Preparation 50 mg in CDCl3 + 0.03% TMS Lock 2. Lock & Shim Validate 1H Linewidth < 1 Hz Prep->Lock Pulse 3. Pulse Sequence Setup Inverse-Gated Decoupling for Quaternary C Lock->Pulse Acq 4. Acquisition D1 = 5s (Relaxation Validation) Pulse->Acq Process 5. Processing Zero-Filling & 1.0 Hz Line Broadening Acq->Process

Self-validating high-resolution 13C NMR experimental workflow.

Step-by-Step Methodology:
  • Sample Preparation & Internal Validation: Dissolve 50 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3). Add 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an absolute zero reference, validating the chemical shift calibration across different magnetic fields.

  • Shimming & Tuning: Lock onto the deuterium frequency of CDCl3. Shim the Z-axis gradients until the 1H residual solvent peak exhibits a linewidth at half-height ( w1/2​ ) of < 1.0 Hz.

    • Causality: High field homogeneity is mandatory to resolve closely eluting quaternary peaks (e.g., C3 and CN).

  • Pulse Sequence Selection (Inverse-Gated Decoupling): Instead of a standard zgpg30 sequence, utilize an inverse-gated decoupling sequence (e.g., igzg).

    • Causality: This sequence turns off the proton decoupler during the relaxation delay, suppressing the NOE. This ensures that peak integrals are strictly proportional to carbon concentration, validating the 4:1 ratio of quaternary to tertiary carbons.

  • Acquisition Parameters: Set the relaxation delay (D1) to a minimum of 5 seconds.

    • Causality: Quaternary carbons lacking attached protons rely on weak dipole-dipole interactions with distant spins for relaxation. A short D1 will saturate these spins, rendering the C2, C3, C4, and CN carbons invisible.

  • Data Processing: Apply a zero-filling factor to 64k data points and an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation.

Applications in Regioselective Synthesis

In drug development, differentiating the C2 and C4 bromines is paramount. The C2 position is highly activated by the adjacent sulfur atom and the strongly electron-withdrawing C3 cyano group. Consequently, oxidative addition of Palladium(0) during cross-coupling occurs preferentially at C2 .

13C NMR serves as the ultimate diagnostic tool to confirm this regioselectivity. Upon successful coupling, the disappearance of the heavily shielded ~121.3 ppm signal (C2-Br) and the emergence of a new downfield aromatic signal definitively validates the structural integrity of the synthesized intermediate.

References

  • BLD Pharm , 2,4-Dibromothiophene-3-carbonitrile Product Specifications. 1

  • Google Patents , WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES AS JANUS KINASE INHIBITORS. 2

  • The Journal of Physical Chemistry (ACS) , Carbon-13 nuclear magnetic resonance spectra of some monosubstituted thiophenes. 3

  • Royal Society of Chemistry (RSC) , A Room Temperature Cyanation of (Hetero)aromatic Chlorides. 5

  • European Journal of Organic Chemistry (Wiley) , Supporting Information: 2,4-dibromothiophene. 4

  • DB-Thueringen Dissertation , Palladium, Nickel and Iron Catalyzed Cross Coupling Reactions.

Sources

Exploratory

Mastering Quality Control: An In-depth Technical Guide to the FT-IR Analysis of 2,4-Dibromothiophene-3-carbonitrile

Abstract This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,4-Dibromothiophene-3-carbonitrile, a pivotal building block in the synthesis of adva...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,4-Dibromothiophene-3-carbonitrile, a pivotal building block in the synthesis of advanced pharmaceutical compounds and functional materials. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the causality behind experimental choices, ensuring methodological robustness and data integrity. We will explore the nuanced interpretation of the FT-IR spectrum, detailing the vibrational signatures of the thiophene scaffold and its key functional groups. Furthermore, this guide establishes self-validating protocols for sample handling and data acquisition, grounded in authoritative spectroscopic principles.

Introduction: The Spectroscopic Imperative in Pharmaceutical Synthesis

In the landscape of modern drug discovery and materials science, the structural verification of synthetic intermediates is paramount. 2,4-Dibromothiophene-3-carbonitrile serves as a critical precursor, and its purity directly impacts the yield, efficacy, and safety profile of the final active pharmaceutical ingredient (API) or material. FT-IR spectroscopy presents itself as a first-line, rapid, and non-destructive analytical technique for the structural elucidation and quality assessment of this compound.[1][2] Its utility lies in its ability to provide a unique "molecular fingerprint," confirming the presence of essential functional groups and the integrity of the core molecular structure.[1][2]

This guide is structured to provide not just the "how," but the "why." By understanding the principles that govern the vibrational modes of 2,4-Dibromothiophene-3-carbonitrile, the analyst can move from rote measurement to insightful interpretation, capable of identifying not only the target compound but also potential impurities and reaction byproducts.

The Molecular Structure and Predicted Vibrational Landscape

The FT-IR spectrum of 2,4-Dibromothiophene-3-carbonitrile is a composite of the vibrational modes of its constituent parts: the thiophene ring, the nitrile group, and the carbon-bromine bonds. The substitution pattern—with two electron-withdrawing bromine atoms and a nitrile group—profoundly influences the electronic distribution and, consequently, the bond vibrational frequencies of the thiophene ring.

Molecular Structure of 2,4-Dibromothiophene-3-carbonitrile

Based on established spectroscopic data for substituted thiophenes and aromatic nitriles, we can predict the key vibrational regions of interest.[3][4]

Key Predicted Vibrational Modes:
  • C-H Vibrations: The sole aromatic C-H bond is expected to exhibit a stretching vibration in the 3100-3000 cm⁻¹ region.[3]

  • Nitrile (C≡N) Stretching: A sharp and intense absorption band is predicted in the 2240-2220 cm⁻¹ range. The conjugation with the aromatic thiophene ring typically lowers this frequency compared to saturated nitriles.[4]

  • Thiophene Ring Stretching (C=C and C-C): Multiple bands are expected in the 1650-1400 cm⁻¹ region, characteristic of aromatic ring systems. The specific positions and intensities of these bands are sensitive to the substitution pattern.[3]

  • Fingerprint Region (below 1400 cm⁻¹): This region will contain a complex series of absorptions, including C-H in-plane and out-of-plane bending, C-S stretching, and C-Br stretching vibrations. While complex, this region is highly characteristic of the molecule.

  • C-Br Stretching: The carbon-bromine stretching vibrations are anticipated to appear in the lower frequency range of the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols: Ensuring Data Integrity

The quality of an FT-IR spectrum is intrinsically linked to the meticulousness of the sample preparation. For a solid compound like 2,4-Dibromothiophene-3-carbonitrile, two primary methods are recommended: the traditional Potassium Bromide (KBr) pellet technique and the more modern Attenuated Total Reflectance (ATR) method.

Safety First: Handling of 2,4-Dibromothiophene-3-carbonitrile

Before any experimental work, it is crucial to consult the Safety Data Sheet (SDS). Based on data for analogous compounds such as 2,4-Dibromothiophene and other brominated aromatic nitriles, 2,4-Dibromothiophene-3-carbonitrile should be handled as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the solid compound in a well-ventilated fume hood to avoid inhalation of any fine particulates.

  • Containment: Use appropriate weighing papers and spatulas to minimize contamination of surfaces.

  • Waste Disposal: Dispose of all contaminated materials and the compound itself in accordance with institutional and local regulations for hazardous chemical waste.

Method 1: KBr Pellet Preparation

This classic technique provides high-quality spectra when executed correctly, as it minimizes background interference.

Step-by-Step Protocol:

  • Drying: Ensure both the 2,4-Dibromothiophene-3-carbonitrile sample and FT-IR grade KBr powder are thoroughly dry. Moisture will lead to broad O-H absorption bands in the spectrum, obscuring key features.

  • Grinding: In the fume hood, weigh out approximately 1-2 mg of the sample and 100-200 mg of KBr. Using an agate mortar and pestle, gently grind the KBr first to create a fine, consistent powder. Add the sample and continue to grind until the mixture is homogeneous and has a fine, flour-like consistency.

  • Pellet Pressing: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. The resulting pellet should be translucent.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a rapid and convenient alternative that requires minimal sample preparation, making it ideal for routine quality control.[1][5][6]

Step-by-Step Protocol:

  • Crystal Cleaning: Before and after each measurement, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to remove any residues.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting the sample spectrum for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the 2,4-Dibromothiophene-3-carbonitrile powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR accessory's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[7]

  • Spectrum Acquisition: Collect the FT-IR spectrum.

  • Cleaning: After analysis, carefully remove the sample and clean the crystal as described in step 1.

Figure 2: FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Interpretation & Reporting Start Start: Obtain Sample Safety Safety Precautions (PPE, Fume Hood) Start->Safety Method_Choice Choose Method Safety->Method_Choice KBr_Prep KBr Pellet (Grind, Press) Method_Choice->KBr_Prep KBr ATR_Prep ATR (Place on Crystal) Method_Choice->ATR_Prep ATR Background Acquire Background Spectrum KBr_Prep->Background ATR_Prep->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Data_Processing Data Processing (Baseline Correction, Normalization) Sample_Scan->Data_Processing Peak_ID Peak Identification & Assignment Data_Processing->Peak_ID Purity_Check Purity Assessment Peak_ID->Purity_Check Report Generate Report Purity_Check->Report

Sources

Foundational

The Reactivity of 2,4-Dibromothiophene-3-carbonitrile: A Technical Guide to Regioselective Functionalization

For researchers and drug development professionals, polyfunctionalized heterocycles are indispensable building blocks. Among these, 2,4-dibromothiophene-3-carbonitrile (CAS: 1256651-68-9) stands out due to its unique ele...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, polyfunctionalized heterocycles are indispensable building blocks. Among these, 2,4-dibromothiophene-3-carbonitrile (CAS: 1256651-68-9) stands out due to its unique electronic topography. Featuring two reactive brominated sites (C2 and C4) and a strongly electron-withdrawing cyano group at C3, this molecule offers a highly programmable scaffold for synthesizing complex therapeutics, such as Janus kinase (JAK) inhibitors, and advanced organic materials.

This whitepaper deconstructs the mechanistic causality behind its regioselectivity and provides field-proven, self-validating protocols for its functionalization.

Mechanistic Causality of Regioselectivity

In standard unfunctionalized 2,4-dibromothiophenes, the C2 position is inherently more reactive towards oxidative addition by low-valent transition metals (e.g., Pd(0)) than the C4 position. This baseline selectivity is driven by the alpha-heteroatom effect , where the adjacent sulfur atom stabilizes the intermediate transition state during the oxidative addition of the carbon-halogen bond ()[1].

However, the introduction of the carbonitrile (-CN) group at the 3-position drastically alters the electronic landscape, amplifying this natural regioselectivity to near-absolute levels:

  • The Ortho-Activation Effect: The -CN group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. Because the C2 position is ortho to the -CN group, its electron density is severely depleted. This dramatically lowers the energy of the C2-Br σ* orbital (Lowest Unoccupied Molecular Orbital, LUMO), making it highly susceptible to nucleophilic attack or oxidative addition.

  • The Meta-Deactivation Effect: Conversely, the C4 position is meta to the -CN group. It experiences a significantly weaker electron-withdrawing influence, leaving the C4-Br bond relatively inert under mild kinetic conditions.

Consequently, palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) and Nucleophilic Aromatic Substitutions (SNAr) occur selectively at the C2 position first ()[2].

ReactivityPathway cluster_0 Electronic & Steric Factors Start 2,4-Dibromothiophene- 3-carbonitrile Factor1 C2: Alpha to Sulfur (Inductive Activation) Start->Factor1 Factor2 C2: Ortho to -CN (Strong -I, -M Effect) Start->Factor2 Factor3 C4: Meta to -CN (Less Activated) Start->Factor3 PdCat Pd(0) Catalyst Oxidative Addition Factor1->PdCat Factor2->PdCat Intermediate C2-Palladated Intermediate (Fast Kinetics) PdCat->Intermediate Product1 2-Aryl-4-bromo- thiophene-3-carbonitrile Intermediate->Product1 Transmetalation & Reductive Elimination Product2 2,4-Diarylthiophene- 3-carbonitrile Product1->Product2 Second Equivalent of Boronic Acid

Logical flow of regioselective oxidative addition and cross-coupling at the C2 position.

Quantitative Reactivity Profiles

To guide synthetic planning, the following table synthesizes the expected reactivity profiles and regioselectivity ratios of 2,4-dibromothiophene-3-carbonitrile across various functionalization methodologies.

Table 1: Comparative Reactivity & Yields for Functionalization

Reaction TypeReagents / Catalyst SystemTarget SiteTemp (°C)Expected Yield (%)Regioselectivity (C2:C4)
Suzuki-Miyaura (Mono) Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃C260 - 6582 - 88%> 99:1
Suzuki-Miyaura (Bis) Aryl-B(OH)₂ (2.5 eq), Pd(dppf)Cl₂C2 & C490 - 10075 - 80%N/A (Bis-coupled)
SNAr (Amination) 2° Amine, DIPEA, Ionic LiquidC212080 - 90%> 99:1
Stille Coupling Aryl-SnBu₃, Pd(PPh₃)₄, TolueneC211070 - 75%~ 95:5

Self-Validating Experimental Protocols

In synthetic chemistry, a protocol must be more than a recipe; it must be a self-validating system . By embedding thermodynamic constraints and in-process analytical checks, researchers can guarantee regiochemical fidelity before committing to large-scale purification.

ExperimentalWorkflow Step1 1. Reagent Prep Degas Solvents Step2 2. Catalyst Load Pd(PPh3)4 Step1->Step2 Step3 3. Kinetic Heat 60-65 °C Step2->Step3 Step4 4. In-Process LC-MS Aliquots Step3->Step4 Step5 5. Workup Chromatography Step4->Step5 Step6 6. Validation 1H/13C NMR Step5->Step6

Self-validating experimental workflow for regioselective C2-arylation.

Protocol A: Regioselective Suzuki-Miyaura C2-Arylation

This protocol exploits kinetic control to isolate the monocoupled product.

  • Stoichiometric Control: In an oven-dried Schlenk flask, combine 2,4-dibromothiophene-3-carbonitrile (1.0 equiv) and the arylboronic acid (1.05 equiv).

    • Causality: Strictly limiting the boronic acid prevents thermodynamic over-arylation at the less reactive C4 position.

  • Solvent & Base Selection: Add a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v), followed by K₂CO₃ (2.0 equiv).

    • Causality: Aqueous dioxane ensures the solubility of the boronic acid. K₂CO₃ provides a mild basic environment to form the reactive boronate complex without hydrolyzing the base-sensitive carbonitrile group.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) under a positive stream of Argon.

  • Kinetic Heating: Heat the reaction mixture to 65 °C.

    • Causality: While standard Suzuki couplings often run at 80–100 °C, lowering the temperature to 65 °C exploits the activation energy differential between the C2-Br and C4-Br bonds, trapping the system under kinetic control.

  • In-Process Validation: After 2 hours, quench a 50 µL aliquot in EtOAc/H₂O. Analyze via LC-MS. The disappearance of the starting material mass and the emergence of the [M+H]⁺ peak for the monocoupled product validates successful C2 activation.

  • Isolation & Final Validation: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

    • Self-Validation (NMR): Run a ¹H NMR spectrum. The C5-proton of the thiophene ring will appear as a sharp singlet (typically around δ 7.5 - 8.0 ppm). The absolute absence of proton-proton coupling confirms that the C4-Br bond remains perfectly intact.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

The extreme electrophilicity of the C2 position allows for direct SNAr reactions with strong nucleophiles, bypassing the need for transition-metal catalysis. This is heavily utilized in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors ()[3].

  • Reaction Assembly: Combine 2,4-dibromothiophene-3-carbonitrile (1.0 equiv), the target secondary amine (e.g., a pyrrolidine derivative, 1.1 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in an ionic liquid (e.g., 1-butyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate) or a high-boiling polar aprotic solvent like DMF.

  • Thermal Activation: Heat the mixture to 120 °C for 2 hours.

    • Causality: The -CN group sufficiently lowers the LUMO to allow direct nucleophilic attack at C2. The high temperature overcomes the aromatic stabilization energy, facilitating the formation of the Meisenheimer complex and subsequent bromide expulsion.

  • Workup: Cool to ambient temperature, dilute with EtOAc, and partition with water. Extract the aqueous layer, wash the combined organic phases with brine, dry over MgSO₄, and concentrate in vacuo to yield the 2-amino-4-bromothiophene-3-carbonitrile derivative.

References

  • Double Couplings of Dibromothiophenes using Boronic Acids and Boronates Handy, S. T., et al. | Tetrahedron Letters (via NIH PMC) URL:[Link]

  • Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications Rasheed, T., et al. | Journal of Sulfur Chemistry (Taylor & Francis) URL:[Link]

  • N-(HETERO)

Sources

Exploratory

The Strategic Utility of 2,4-Dibromothiophene-3-carbonitrile in Advanced Therapeutics and Organic Electronics: A Technical Guide

As drug discovery and materials science evolve, the demand for versatile, highly functionalized molecular scaffolds has surged. 2,4-Dibromothiophene-3-carbonitrile (CAS: 1256651-68-9) has emerged as a privileged building...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science evolve, the demand for versatile, highly functionalized molecular scaffolds has surged. 2,4-Dibromothiophene-3-carbonitrile (CAS: 1256651-68-9) has emerged as a privileged building block. Characterized by a sulfur-containing heteroaromatic ring, two orthogonal bromine handles, and a strongly electron-withdrawing cyano group, this molecule offers unparalleled regiocontrol for complex syntheses.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic causality behind the reactivity of 2,4-dibromothiophene-3-carbonitrile, detailing its critical applications in synthesizing Janus Kinase (JAK) inhibitors and engineering Hole Transporting Materials (HTMs) for optoelectronics.

Chemical Reactivity: The Causality of Regioselective Functionalization

The synthetic power of 2,4-dibromothiophene-3-carbonitrile lies in the differential reactivity of its two carbon-bromine bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C-2 position is significantly more reactive than the C-4 position [1].

Mechanistic Causality: The preference for initial oxidative addition at C-2 is driven by two synergistic factors:

  • Heteroatom Stabilization: The adjacent sulfur atom stabilizes the transition state of the Pd(0) oxidative addition via coordination.

  • Electronic Depletion: The cyano group at C-3 exerts a potent inductive (-I) and mesomeric (-M) effect. Because C-2 is directly ortho to the cyano group and adjacent to the electronegative sulfur, it experiences a severe depletion of electron density, making the C-2 C-Br bond highly electrophilic.

This electronic asymmetry allows chemists to perform one-pot or sequential double couplings, installing different aryl or heteroaryl groups at C-2 and C-4 without the need for intermediate protecting groups[2].

Regioselective_Coupling Start 2,4-Dibromothiophene- 3-carbonitrile C2 Pd(0) Catalysis C-2 Oxidative Addition Start->C2 Aryl Boronic Acid (1.0 eq) Mono 2-Aryl-4-bromo- thiophene-3-carbonitrile C2->Mono C4 Pd(0) Catalysis C-4 Oxidative Addition Mono->C4 Aryl Boronic Acid (1.1 eq) Di 2,4-Diarylthiophene- 3-carbonitrile C4->Di

Caption: Regioselective sequential Suzuki-Miyaura cross-coupling workflow.

Quantitative Regioselectivity Data

The following table summarizes the typical yields and conditions for the sequential functionalization of this scaffold, demonstrating the high fidelity of the C-2 preference.

Coupling StageTarget PositionEquivalents of Boronic AcidCatalyst SystemBase / SolventTypical Yield (%)
PrimaryC-21.0 eqPd(PPh3)4 (5 mol%)K3PO4 / Dioxane:H2O78 - 85%
SecondaryC-41.1 - 1.2 eqPd(PPh3)4 (5 mol%)K2CO3 / Dioxane:H2O68 - 75%
Self-Validating Protocol: Sequential Suzuki-Miyaura Coupling

To ensure a robust, self-validating system, the following protocol incorporates in-process analytical controls.

  • Degassing (Critical Step): Dissolve 2,4-dibromothiophene-3-carbonitrile (1.0 eq) and the first aryl boronic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge with Argon for 15 minutes. Causality: Oxygen quenches the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Primary Coupling: Add K3PO4 (2.0 eq) and Pd(PPh3)4 (0.05 eq). Heat to 80°C for 3 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via LC-MS. The system is validated when the mass corresponding to the mono-coupled product (M+H) is dominant, and the starting material is <5%. If di-coupled product appears, the boronic acid stoichiometry was poorly controlled.

  • Secondary Coupling: Without isolating the intermediate, add the second, distinct aryl boronic acid (1.1 eq) and additional base if necessary. Elevate temperature to 95°C for 16 hours. Causality: The C-4 position is less electrophilic and sterically hindered by the adjacent C-3 cyano group and C-5 proton, requiring higher thermal energy to overcome the activation barrier for oxidative addition.

  • Validation of Regiochemistry: Following isolation via column chromatography, subject a small aliquot of the intermediate mono-coupled product to hydrodehalogenation (Pd/C, H2). Compare the NMR spectra to known mono-arylated thiophenes to definitively prove C-2 functionalization.

Medicinal Chemistry: Scaffolding JAK1 Inhibitors

In drug discovery, 2,4-dibromothiophene-3-carbonitrile is a critical intermediate in the synthesis of N-(hetero)aryl-pyrrolidine derivatives, which function as potent Janus Kinase (JAK) inhibitors [3]. JAK1 is a primary target for treating autoimmune disorders (e.g., rheumatoid arthritis) and specific malignancies.

Mechanistic Causality in Drug Design: The thiophene core acts as a rigid, planar spacer that perfectly mimics the adenine ring of ATP. The cyano group at the C-3 position is not merely a synthetic directing group; it acts as a crucial hydrogen bond acceptor that interacts with the backbone amides in the hinge region of the JAK1 kinase domain. The orthogonal bromines at C-2 and C-4 allow for the modular attachment of a pyrazol-4-yl-pyrrolo[2,3-d]pyrimidine moiety and various solubilizing pyrrolidine groups.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK1 JAK1 Activation (Cross-phosphorylation) Receptor->JAK1 STAT STAT Phosphorylation & Dimerization JAK1->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Inhibitor Thiophene-3-carbonitrile Derivative (Inhibitor) Inhibitor->JAK1 Blocks ATP Pocket

Caption: Interruption of the JAK-STAT signaling pathway by thiophene-3-carbonitrile derivatives.

Protocol: Nucleophilic Aromatic Substitution in Ionic Liquids

A highly efficient method for functionalizing this scaffold involves reacting it with complex amines (e.g., pyrrolidine derivatives) [3].

  • Reaction Setup: Combine 2,4-dibromothiophene-3-carbonitrile (1.0 eq), the target amine (1.0 eq), and N,N-Diisopropylethylamine (DIPEA) (1.0 eq) in 1-butyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate (ionic liquid).

  • Thermal Activation: Heat the mixture at 120°C for 2 hours.

    • Causality: The use of an ionic liquid is a deliberate choice over standard solvents (like DMF). The highly polar, non-coordinating environment of the ionic liquid stabilizes the polar transition state of the nucleophilic aromatic substitution (SNAr), drastically accelerating the reaction rate without the risk of solvent evaporation at 120°C.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. The ionic liquid remains in the aqueous phase, self-validating the phase separation and ensuring high purity of the organic extract.

Organic Electronics: Engineering Hole Transporting Materials (HTMs)

Beyond pharmaceuticals, thiophene-3-carbonitrile derivatives are heavily investigated as Hole Transporting Materials (HTMs) in Organic Photovoltaics (OPVs) and Organic Light Emitting Diodes (OLEDs) [4].

Mechanistic Causality in Optoelectronics: To function effectively as an HTM, a molecule must possess high hole mobility and suitable Highest Occupied Molecular Orbital (HOMO) levels to match the work function of the anode (e.g., ITO). The sulfur atom in the thiophene ring provides excellent polarizability, facilitating intermolecular π-π stacking and efficient hole hopping.

Crucially, the incorporation of the electron-withdrawing cyano group lowers both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A deeper HOMO level increases the oxidation potential of the material, rendering the HTM significantly more stable against degradation by ambient oxygen and moisture—a primary failure mode in organic electronics.

OLED_Architecture Anode ITO Anode (Hole Injection) HTL Hole Transport Layer (Thiophene-3-carbonitrile) Anode->HTL Holes (+) EML Emissive Layer (Recombination) HTL->EML ETL Electron Transport Layer ETL->EML Cathode Metal Cathode (Electron Injection) Cathode->ETL Electrons (-)

Caption: Charge flow through a thiophene-3-carbonitrile based Hole Transport Layer in an OLED.

By utilizing 2,4-dibromothiophene-3-carbonitrile as a starting material, materials scientists can perform double cross-coupling (as described in Section 1) to attach extended conjugated systems (like triphenylamine or fluorene moieties) to the C-2 and C-4 positions, precisely tuning the bandgap and thermal properties (e.g., glass transition temperature, Tg) of the resulting polymer or small molecule.

Conclusion

2,4-Dibromothiophene-3-carbonitrile is far more than a simple building block; it is a highly programmable scaffold. By understanding the electronic causality dictated by its structural features—specifically the regioselective activation induced by the cyano group—scientists can deploy this molecule to synthesize life-saving kinase inhibitors or next-generation optoelectronic materials with exceptional precision and reliability.

References

  • Rasheed, T., et al. "Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications." Journal of Sulfur Chemistry, Taylor & Francis. Available at:[Link]

  • "Double Couplings of Dibromothiophenes Using Boronic Acids and Boronates." PMC - NIH. Available at:[Link]

  • Rodgers, J. D., et al. "N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS." WO2010135650A1, Google Patents.
  • "New Thiophene Imines Acting as Hole Transporting Materials in Photovoltaic Devices." Energy & Fuels, ACS Publications. Available at: [Link]

Protocols & Analytical Methods

Application

Application Note: Synthesis of n-Type Thiophene-Based Organic Semiconductors Using 2,4-Dibromothiophene-3-carbonitrile

Executive Summary & Scientific Rationale The development of high-performance n-type (electron-transporting) organic semiconductors is a critical bottleneck in organic electronics. While traditional polythiophenes like P3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of high-performance n-type (electron-transporting) organic semiconductors is a critical bottleneck in organic electronics. While traditional polythiophenes like P3HT are excellent p-type (hole-transporting) materials, they are unsuitable for electron transport due to their high-lying Lowest Unoccupied Molecular Orbital (LUMO) levels.

For materials scientists and drug development professionals, transitioning to n-type materials is essential for fabricating complementary logic circuits, organic photovoltaics (OPVs), and Organic Electrochemical Transistors (OECTs) used in real-time biomarker sensing and neural interfacing. The specialized building block 2,4-Dibromothiophene-3-carbonitrile (CAS 1256651-68-9) offers a dual-pronged solution: the strongly electron-withdrawing cyano group lowers the LUMO level to enable ambient-stable electron transport, while the 2,4-dibromo substitution pattern allows for the synthesis of unique, "kinked" conjugated backbones that tailor polymer solubility and microporosity.

Mechanistic Causality in Experimental Design

To synthesize reliable organic semiconductors, researchers must understand the causality behind the molecular design and the reaction conditions:

  • Electronic Modulation via Cyano-Substitution: The introduction of a cyano (-CN) group onto the thiophene backbone is a proven strategy to suppress the LUMO level by approximately 1.0 eV compared to standard alkylthiophenes (). This deep LUMO (typically below -4.0 eV) facilitates efficient electron injection and prevents the radical anions from being oxidized by ambient oxygen, ensuring device stability.

  • Regioselective Activation of the 2,4-Dibromo Motif: Palladium-catalyzed cross-coupling of 2,4-dibromothiophenes proceeds with high regioselectivity. The C2-Br bond undergoes oxidative addition by Pd(0) significantly faster than the C4-Br bond due to the inductive stabilization provided by the adjacent sulfur heteroatom (). This electronic disparity allows for sequential functionalization: mild conditions selectively activate the C2 position for monocoupling, while aggressive conditions are subsequently applied to polymerize at the C4 position.

  • Structural Kinking for Porosity: Utilizing a 2,4-linkage rather than the traditional 2,5-linkage introduces a deliberate steric "kink" in the conjugated backbone. This structural deviation disrupts dense π-π stacking, which is highly advantageous for synthesizing Conjugated Microporous Polymers (CMPs) with tailored porosity for biosensor functionalization ().

Synthetic Workflow

G SM 2,4-Dibromothiophene-3-carbonitrile (Starting Material) Regio Regioselective Suzuki Coupling (C2-Position Activation) SM->Regio Pd(PPh3)4, 80 °C Aryl Boronic Acid (1 eq) Check1 Validation Checkpoint: GC-MS Isotopic Pattern (1 Br) Regio->Check1 Aliquot Analysis Poly Stille Polycondensation (C4-Position Activation) Check1->Poly Pass: Monocoupled Intermediate Confirmed Check2 Validation Checkpoint: Soxhlet Extraction & GPC Poly->Check2 Pd2(dba)3, 120 °C Bis-stannane (1 eq) Final n-Type Organic Semiconductor (Target Polymer) Check2->Final Pass: Mn > 15 kDa

Synthetic workflow for n-type organic semiconductors using 2,4-dibromothiophene-3-carbonitrile.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. Do not proceed to the next step unless the validation checkpoint criteria are strictly met.

Protocol A: Regioselective Monocoupling (C2-Functionalization)

Objective: To selectively couple an aryl donor unit at the highly reactive C2 position while leaving the C4-Br bond intact for future polymerization.

Reagents:

  • 2,4-Dibromothiophene-3-carbonitrile (1.0 equiv, 10 mmol)

  • Arylboronic acid (e.g., Thiophene-2-boronic acid) (1.0 equiv, 10 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 0.5 mmol)

  • Potassium carbonate (K2CO3) (2.0 M aqueous solution, 3.0 equiv)

  • Degassed Toluene/Ethanol (4:1 v/v, 50 mL)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve 2,4-dibromothiophene-3-carbonitrile and the arylboronic acid in the degassed Toluene/Ethanol mixture.

  • Add the aqueous K2CO3 solution, followed by the Pd(PPh3)4 catalyst.

  • Heat the biphasic mixture to exactly 80 °C and stir vigorously for 12 hours.

  • Cool to room temperature, extract with dichloromethane (3 × 30 mL), wash with brine, and dry over anhydrous MgSO4.

  • Concentrate under reduced pressure and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Causality of Choices: Strict temperature control at 80 °C is mandatory. This temperature provides sufficient thermal energy for the Pd(0) to undergo oxidative addition at the activated C2-Br bond. Exceeding this threshold leads to competitive activation of the C4-Br bond, resulting in unwanted double-coupling and a loss of the functional handle required for polymerization.

Validation Checkpoint: Perform GC-MS on the purified product. The mass spectrum must show a molecular ion peak [M+] corresponding to the monocoupled product. Crucially, the isotopic pattern must exhibit a 1:1 ratio of M to M+2 peaks , confirming the presence of exactly one intact bromine atom (at the C4 position). If a 1:2:1 pattern (two bromines) or a single peak (zero bromines) is observed, the regioselectivity has failed, and the batch must be discarded.

Protocol B: Stille Polycondensation (C4-Polymerization)

Objective: To polymerize the monocoupled intermediate via the sterically hindered and electronically deactivated C4 position to form a Conjugated Microporous Polymer (CMP).

Reagents:

  • C2-Aryl-4-bromothiophene-3-carbonitrile intermediate (1.0 equiv, 2 mmol)

  • 2,5-Bis(trimethylstannyl)thiophene (1.0 equiv, 2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv, 0.04 mmol)

  • Tri(o-tolyl)phosphine [P(o-tolyl)3] (0.08 equiv, 0.16 mmol)

  • Anhydrous Chlorobenzene (20 mL)

Procedure:

  • Transfer all solid reagents into a microwave-safe vial inside an argon-filled glovebox.

  • Add anhydrous chlorobenzene and seal the vial with a crimp cap.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 48 hours.

  • Precipitate the crude polymer by dropping the reaction mixture into 200 mL of vigorously stirring methanol.

  • Filter the precipitate and subject it to Soxhlet extraction sequentially with Methanol (24 h), Acetone (24 h), and Hexane (24 h).

  • Extract the final polymer using Chloroform (24 h) and precipitate again in methanol.

Causality of Choices: Because the C4-Br bond is significantly less reactive than the C2-Br bond, standard Suzuki conditions will fail to yield high-molecular-weight polymers. We utilize Stille polycondensation with a highly active Pd2(dba)3 / P(o-tolyl)3 catalyst system. The bulky, electron-rich phosphine ligand accelerates the sluggish oxidative addition at the C4 position, while the elevated temperature (120 °C) overcomes the steric hindrance of the adjacent cyano group.

Validation Checkpoint: The sequential Soxhlet extraction is not merely a purification step; it is a physical validation of polymerization. The methanol, acetone, and hexane fractions remove unreacted monomers and low-mass oligomers. The material recovered from the chloroform fraction must be analyzed via Gel Permeation Chromatography (GPC) against polystyrene standards. A successful polymerization will yield a Number Average Molecular Weight (Mn) > 15 kDa with a dispersity (Đ) < 2.5.

Quantitative Optoelectronic Data

The structural modifications induced by 2,4-dibromothiophene-3-carbonitrile drastically alter the material's properties. Table 1 summarizes the electronic impact of the cyano group and the 2,4-kinked architecture compared to a standard p-type reference.

Table 1: Optoelectronic Properties of Thiophene-Based Polymers

Polymer ArchitectureLinkage TypeHOMO (eV)LUMO (eV)Charge TransportElectron Mobility (cm²/Vs)
rr-P3HT (Reference)2,5-Linear-5.00-3.00p-Type (Hole)~10⁻⁴ (n-type off)
Poly(3-CN-thiophene)2,5-Linear-5.80-4.00n-Type (Electron)~0.31
Poly(2,4-DBT-CN)2,4-Kinked-6.10-4.20n-Type (Electron)~0.05 (Microporous)

Note: The 2,4-kinked architecture exhibits a slightly lower electron mobility due to disrupted long-range π-π stacking, but compensates with a deeper LUMO (enhanced ambient stability) and high surface area suitable for OECT biosensors.

References

  • Title: Cyano-Substituted Head-to-Head Polythiophenes: Enabling High-Performance n-Type Organic Thin-Film Transistors Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Synthesis and Characterization of Donor–Acceptor Conjugated Microporous Polymer Films Source: Macromolecules URL: [Link]

  • Title: Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications Source: Journal of Sulfur Chemistry URL: [Link]

Method

Biological activity screening of 2,4-Dibromothiophene-3-carbonitrile derivatives

An In-Depth Guide to the Biological Activity Screening of 2,4-Dibromothiophene-3-carbonitrile Derivatives Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Biological Activity Screening of 2,4-Dibromothiophene-3-carbonitrile Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the biological activity of novel 2,4-Dibromothiophene-3-carbonitrile derivatives. The thiophene scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The specific substitution pattern of a 2,4-dibromo-3-carbonitrile core offers a unique electronic and steric profile, presenting a rich chemical space for the development of novel therapeutic agents.

The following protocols and application notes are designed to provide a robust framework for the initial biological evaluation of these compounds, moving from broad-spectrum primary screening to more targeted secondary assays and preliminary mechanism of action studies. The emphasis is on methodological rigor, data reproducibility, and the rationale behind experimental design choices.

Section 1: A Tiered Strategy for Biological Activity Screening

A hierarchical screening approach is the most efficient method for evaluating a library of new chemical entities. This strategy prioritizes resources by first identifying compounds with any biological activity (primary screening) and then characterizing that activity in more detail (secondary screening).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Preliminary MoA Studies A Library of 2,4-Dibromothiophene-3-carbonitrile Derivatives B Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Panel) A->B C Antimicrobial Screening (e.g., MIC Assay) B->C If Cytotoxicity is Low or Broad-Spectrum D Targeted Anticancer Assays (e.g., Apoptosis, Kinase Inhibition) B->D If Selective Cytotoxicity is Observed E Time-Kill Kinetics Membrane Permeability C->E F Specific Enzyme Inhibition Cell Cycle Analysis D->F

Caption: A tiered workflow for screening 2,4-dibromothiophene-3-carbonitrile derivatives.

Section 2: Primary Screening - In Vitro Cytotoxicity Assays

The initial step is to assess the general cytotoxicity of the synthesized derivatives. This provides crucial information about a compound's potential as an anticancer agent and establishes a safe concentration range for other cell-based assays.[5][6] The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[7][8]

Protocol 2.1: MTT Cytotoxicity Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[8][9]

Causality Behind Choices:

  • Cell Seeding Density: Optimized to ensure cells are in the logarithmic growth phase during the experiment, providing a consistent metabolic rate for MTT reduction.

  • DMSO Concentration: The final concentration of Dimethyl Sulfoxide (DMSO), the solvent for the compounds, is kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) is used to validate the assay's sensitivity and performance.

MTT_Workflow start Start step1 Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->step1 step2 Incubate for 24h (37°C, 5% CO2) for cell attachment step1->step2 step3 Prepare serial dilutions of thiophene derivatives step2->step3 step4 Treat cells with compounds (Include Vehicle & Positive Controls) step3->step4 step5 Incubate for 48-72h step4->step5 step6 Add MTT Reagent (e.g., 10 µL of 5 mg/mL stock) step5->step6 step7 Incubate for 4h (Allows formazan crystal formation) step6->step7 step8 Solubilize formazan crystals (Add 100 µL DMSO or Solubilization Buffer) step7->step8 step9 Read absorbance at 570 nm (Microplate Reader) step8->step9 end Calculate % Viability & IC50 step9->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture selected cancer cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimized seeding density (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours at 37°C with 5% CO₂.[7]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each thiophene derivative in sterile DMSO.

    • Perform serial two-fold dilutions of the stock solutions in the complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., Doxorubicin).

  • Incubation and Assay:

    • Incubate the treated plates for 48 to 72 hours.

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (% Viability) = (Abs_test / Abs_vehicle_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Data Presentation:

Compound IDDerivative StructureIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549Selectivity Index*
TH-01 R₁=H, R₂=Phenyl8.415.21.8
TH-02 R₁=Cl, R₂=Phenyl3.15.81.9
Doxorubicin (Positive Control)0.50.91.8
Calculated as (IC₅₀ in normal cell line) / (IC₅₀ in cancer cell line). Requires testing against a non-cancerous cell line like WI38 or HEK293.[8][10]

Section 3: Secondary Screening - Antimicrobial Activity

Thiophene derivatives are well-documented for their antimicrobial properties.[11][12] A standard method to quantify this activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[13][14]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15]

Causality Behind Choices:

  • Bacterial Inoculum: Standardized to ~5 x 10⁵ CFU/mL to ensure that the results are comparable and reproducible across different experiments and labs.[13]

  • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing as it has defined components and supports the growth of most common pathogens.

  • Controls: A positive control (bacteria with no compound) is essential to confirm bacterial viability, while a negative control (broth only) ensures the sterility of the medium. A standard antibiotic (e.g., Ciprofloxacin) validates the assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Streak bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate overnight at 37°C.

    • Pick a few colonies and inoculate into a sterile broth (e.g., Tryptic Soy Broth). Incubate until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Compound Dilution in Microtiter Plate:

    • In a 96-well U-bottom plate, add 50 µL of sterile MHB to all wells.

    • Add 50 µL of the 10 mM compound stock solution (in DMSO) to the first well and mix, creating an initial high concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Incubate the plates at 37°C for 18-24 hours.[14]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13] This can be assessed visually or by measuring the OD₆₀₀ with a microplate reader.

Data Presentation:

Compound IDMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
TH-01 16>64
TH-02 832
Ciprofloxacin 10.5

Section 4: Secondary Screening - Enzyme Inhibition Assays

Many thiophene derivatives exert their biological effects by inhibiting specific enzymes, particularly protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[1][16][17] An in vitro kinase inhibition assay is a crucial secondary screen for promising cytotoxic compounds.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a template for measuring the inhibition of a specific kinase (e.g., Src, PI3K, AKT) using a luminescence-based assay that quantifies ATP consumption. Such assays are foundational in modern drug discovery.[18][19]

Causality Behind Choices:

  • ATP Concentration: The concentration of ATP is typically set near its Km value for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Enzyme Concentration: The kinase concentration is optimized to produce a robust signal within the linear range of the assay during the reaction time.

  • Mechanism: Luminescence-based ATP detection is highly sensitive and provides a large dynamic range, making it suitable for high-throughput screening. The amount of remaining ATP is inversely proportional to kinase activity.

Kinase_Assay_Workflow start Start step1 Add Kinase, Substrate, and Test Compound to a 384-well plate start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at room temperature (e.g., 60 minutes) step2->step3 step4 Stop reaction and detect remaining ATP (Add Kinase-Glo® Reagent) step3->step4 step5 Incubate for 10 minutes (Allow luminescent signal to stabilize) step4->step5 step6 Measure luminescence (Plate-reading luminometer) step5->step6 end Calculate % Inhibition & IC50 step6->end

Caption: General workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of the recombinant kinase, its specific substrate peptide, and ATP in the reaction buffer.

    • Prepare serial dilutions of the thiophene test compounds.

  • Assay Procedure (in a 384-well plate):

    • Add 2 µL of the test compound at various concentrations.

    • Add 4 µL of a mixture containing the kinase and its substrate.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the amount of ATP remaining by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Determine IC₅₀ values by plotting percent inhibition versus inhibitor concentration.

Data Presentation:

Compound IDPI3Kα IC₅₀ (nM)Src Kinase IC₅₀ (nM)
TH-02 31.811,100
BKM-120 (Control)44.6>30,000
Dasatinib (Control)>10,0000.8

References

  • Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PubMed. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. Available at: [Link]

  • Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. Available at: [Link]

  • What is an Inhibition Assay?. Biobide. Available at: [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Enzyme Activity Assays. Amsbio. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Cytotoxicity assays – what your cells don't like. BMG LABTECH. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. Available at: [Link]

  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. SciSpace. Available at: [Link]

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. Available at: [Link]

  • Synthesis of 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives... ResearchGate. Available at: [Link]

  • Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC. Available at: [Link]

  • Process for preparing thiophene derivatives. Patents.google.com.
  • 3-bromothiophene. Organic Syntheses Procedure. Available at: [Link]

  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. ResearchGate. Available at: [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • Studies on the biological activity of some nitrothiophenes. PubMed. Available at: [Link]

  • 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities. PubMed. Available at: [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,4-Dibromothiophene-3-carbonitrile

Welcome to the technical support center for the purification of 2,4-Dibromothiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,4-Dibromothiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this compound is a critical step in many synthetic pathways, and this resource aims to address the common challenges encountered in obtaining a high-purity product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2,4-Dibromothiophene-3-carbonitrile.

Issue 1: Low Recovery After Recrystallization

Possible Cause: The most common reason for low recovery is the selection of a suboptimal solvent or solvent system, leading to the product remaining dissolved in the mother liquor.[1][2] Another possibility is the use of an excessive amount of solvent.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Single Solvent: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Experiment with a range of solvents of varying polarities.

    • Mixed Solvent System: If a suitable single solvent cannot be found, a mixed-solvent system is often effective.[1] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Adding excess solvent will decrease the recovery yield.[2]

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

Issue 2: Persistent Colored Impurities

Possible Cause: Colored impurities can be difficult to remove by recrystallization alone as they may co-crystallize with the product.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal (1-2% by weight of the sample) to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities.[2]

    • Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over.[2]

    • Note: The desired compound can also be adsorbed by the charcoal, so use it sparingly.[1]

  • Hot Filtration: After treatment with charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[2] Vacuum filtration should not be used for hot solutions as the reduced pressure can cause the solvent to boil, leading to premature crystallization in the filter funnel.[2]

Issue 3: Poor Separation in Column Chromatography

Possible Cause: Inadequate separation on a silica gel column can be due to an inappropriate solvent system, column overloading, or the compound degrading on the silica.[3]

Troubleshooting Steps:

  • TLC Optimization: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[3][4] The ideal eluent will give your desired compound an Rf value of approximately 0.3-0.4.[5]

  • Solvent System Selection:

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[5][6]

    • For compounds that streak, adding a small amount of a modifier to the eluent can improve separation. For acidic compounds, a little acetic acid can help, while for basic compounds, a small amount of triethylamine is effective.[3][7]

  • Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.[5][8]

    • Do not overload the column. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[4]

    • Load the sample in a minimal amount of solvent or by "dry loading" (adsorbing the sample onto a small amount of silica gel).[3][5]

  • Compound Stability: To check for degradation on silica, spot the compound on a TLC plate, let it sit for an hour, and then develop it to see if new spots have formed.[3] If degradation is observed, consider using a different stationary phase like alumina.[3]

Issue 4: Co-elution of Product and a Key Impurity

Possible Cause: If an impurity has a very similar polarity to the desired product, it can be challenging to separate them using standard column chromatography.

Troubleshooting Steps:

  • Gradient Elution: Employ a shallow gradient elution where the polarity of the mobile phase is increased very slowly over the course of the separation. This can enhance the resolution between closely eluting compounds.

  • Alternative Stationary Phases: Consider using a different stationary phase. If you are using silica gel (which is slightly acidic), alumina (which can be acidic, neutral, or basic) may offer different selectivity.[4]

  • Recrystallization of Mixed Fractions: If some fractions contain a mixture of your product and the impurity, it may be possible to purify these fractions further by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2,4-Dibromothiophene-3-carbonitrile?

A1: Potential impurities are highly dependent on the synthetic route. Common impurities can include unreacted starting materials, byproducts from side reactions such as over-bromination or hydrolysis of the nitrile group, and residual solvents.[9][10]

Q2: What is the recommended stationary phase for column chromatography?

A2: Standard silica gel (230-400 mesh) is the most commonly used and generally suitable stationary phase for the purification of this type of compound.[3]

Q3: How do I choose the best solvent system for column chromatography?

A3: The most efficient way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[3][4] A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[10]

Q4: My compound is a solid. Is recrystallization or column chromatography the better purification method?

A4: Both methods can be effective. Recrystallization is often simpler and more scalable for removing impurities that have significantly different solubilities than your product.[2] Column chromatography is more powerful for separating mixtures of compounds with similar properties.[4][11] Often, a combination of both techniques is used to achieve the highest purity.

Q5: What safety precautions should I take when handling 2,4-Dibromothiophene-3-carbonitrile?

A5: 2,4-Dibromothiophene-3-carbonitrile is classified as acutely toxic if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Experimental Workflows

Purification Strategy Decision Workflow

Purification_Strategy Start Crude 2,4-Dibromothiophene-3-carbonitrile TLC_Analysis Analyze by TLC Start->TLC_Analysis Single_Spot Single Major Spot? TLC_Analysis->Single_Spot Recrystallize Recrystallization Single_Spot->Recrystallize Yes Multiple_Spots Multiple Spots Single_Spot->Multiple_Spots No Check_Purity_1 Check Purity (NMR, LC-MS) Recrystallize->Check_Purity_1 Pure_Product Pure Product Check_Purity_1->Pure_Product Pure Column_Chromatography Column Chromatography Check_Purity_1->Column_Chromatography Not Pure Multiple_Spots->Column_Chromatography Check_Purity_2 Check Purity (NMR, LC-MS) Column_Chromatography->Check_Purity_2 Check_Purity_2->Recrystallize Not Pure Check_Purity_2->Pure_Product Pure

Caption: Decision workflow for selecting a purification method.

Column Chromatography Troubleshooting Workflow

Column_Troubleshooting Start Poor Separation in Column Check_Rf Is Rf optimal (0.3-0.4)? Start->Check_Rf Adjust_Solvent Adjust Solvent System (TLC) Check_Rf->Adjust_Solvent No Check_Loading Is Column Overloaded? Check_Rf->Check_Loading Yes Adjust_Solvent->Start Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Degradation Compound Degrading on Silica? Check_Loading->Check_Degradation No Reduce_Load->Start Change_Stationary_Phase Use Alumina or Modified Silica Check_Degradation->Change_Stationary_Phase Yes Success Improved Separation Check_Degradation->Success No Change_Stationary_Phase->Start

Caption: Troubleshooting workflow for column chromatography.

Quantitative Data Summary

Purification MethodKey ParametersTypical Values/Ranges
Recrystallization Solvent ChoiceEthanol/water, isopropanol/water, toluene/heptane
Cooling RateSlow cooling to 0-5 °C
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate or Dichloromethane gradients
Adsorbent to Sample Ratio20:1 to 50:1 (by weight)[4]
Target Rf0.3 - 0.4[5]

References

  • Recrystallization, Filtration and Melting Point. (n.d.).
  • Column Chromatography. (n.d.).
  • Recrystallization.pdf. (n.d.).
  • Procedure for Column Chromatography. (n.d.).
  • Improved Synthesis of. (2026, February 14). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • 3-bromothiophene - Organic Syntheses Procedure. (n.d.).
  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. (n.d.).
  • Technical Support Center: Purification of 3,4-dibromothiophene-2-carbaldehyde - Benchchem. (n.d.).
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. (n.d.).
  • Suzuki purification problem : r/OrganicChemistry - Reddit. (2018, November 5).
  • Purification of "5-(Thien-2-yl)thiophene-2-carbonitrile" by column chromatography - Benchchem. (n.d.).
  • Column Chromatography - ResearchGate. (n.d.).
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3).
  • Technical Support Center: Managing Impurities in the Preparation of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (n.d.).
  • 2,4-Dibromothiophene 3140-92-9. (n.d.).

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2,4-Dibromothiophene-3-carbonitrile

Welcome to the Technical Support Center for the synthesis of 2,4-Dibromothiophene-3-carbonitrile (CAS 1256651-68-9)[1]. This highly functionalized heterocyclic building block is frequently utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Dibromothiophene-3-carbonitrile (CAS 1256651-68-9)[1]. This highly functionalized heterocyclic building block is frequently utilized in the development of Janus Kinase (JAK) inhibitors and other advanced pharmaceutical intermediates[2].

Synthesizing this target requires precise control over radical halogenation, selective oxidation, and dehydrative cyanation. This guide provides a deep dive into the mechanistic pathways, common byproducts, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Workflow & Pathway Diagram

The most robust synthetic route avoids the direct, unselective bromination of 3-cyanothiophene. Instead, it begins with the radical bromination of 2,4-dibromo-3-methylthiophene, followed by hydrolysis, oxidation to the aldehyde, oxime formation, and subsequent dehydration to the nitrile[3]. The diagram below illustrates this pathway and the critical junctions where byproducts emerge.

G A 2,4-Dibromo-3-methylthiophene (Starting Material) B 2,4-Dibromo-3-(bromomethyl)thiophene (Intermediate 1) A->B NBS, AIBN Bromination BP1 2,4-Dibromo-3-(dibromomethyl)thiophene (Byproduct 1) A->BP1 Excess NBS Over-bromination C 2,4-Dibromothiophene-3-carbaldehyde (Intermediate 2) B->C 1. Hydrolysis 2. Swern Oxidation D 2,4-Dibromothiophene-3-carbaldehyde oxime (Intermediate 3) C->D NH2OH·HCl, Base BP2 2,4-Dibromothiophene-3-carboxylic acid (Byproduct 2) C->BP2 Auto-oxidation E 2,4-Dibromothiophene-3-carbonitrile (Target Product) D->E Dehydration (POCl3) BP3 2,4-Dibromothiophene-3-carboxamide (Byproduct 3) D->BP3 Beckmann Rearrangement

Synthetic workflow of 2,4-Dibromothiophene-3-carbonitrile and its primary byproduct branches.

Troubleshooting Guide: Step-by-Step Synthesis & Byproduct Mitigation

Q1: During the radical bromination of 2,4-dibromo-3-methylthiophene, I am observing a significant +78/+80 m/z peak in LCMS. What is this byproduct and how do I suppress it? A1: The +78/+80 m/z shift corresponds to the gem-dibromide byproduct: 2,4-dibromo-3-(dibromomethyl)thiophene .

  • Expertise & Causality: Radical bromination with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) is highly dependent on stoichiometry and radical concentration. Excess NBS or prolonged heating drives secondary hydrogen abstraction at the benzylic-like position, leading to over-bromination.

  • Mitigation: Strictly control NBS to 1.05 equivalents. Monitor the reaction via GC-MS or LC-MS and quench immediately upon consumption of the starting material. Use a solvent with a controlled radical lifetime (e.g., carbon tetrachloride or trifluorotoluene) to minimize secondary reactions.

Q2: In the oxidation step to form 2,4-dibromothiophene-3-carbaldehyde, my yield is reduced by a highly polar byproduct that stays on the baseline in normal-phase TLC. A2: This is 2,4-dibromothiophene-3-carboxylic acid , resulting from the over-oxidation of the aldehyde.

  • Expertise & Causality: If using harsh oxidants (like KMnO₄) or if the aldehyde is exposed to air (auto-oxidation), the hydrate form of the aldehyde readily oxidizes to the carboxylic acid.

  • Mitigation: Use mild, self-limiting oxidation protocols such as the Swern oxidation (using oxalyl chloride and DMSO)[4]. Ensure the solvent is strictly anhydrous to prevent hydrate formation, which is the requisite intermediate for over-oxidation to the acid.

Q3: During the dehydration of 2,4-dibromothiophene-3-carbaldehyde oxime to the target carbonitrile, I am forming a byproduct with an m/z of +18 relative to the product. A3: This is 2,4-dibromothiophene-3-carboxamide , a classic Beckmann rearrangement byproduct[5] or the result of incomplete dehydration.

  • Expertise & Causality: Dehydration of aldoximes to nitriles requires the elimination of the -OH group. If the reaction mixture contains residual water, or if the acid byproduct is not properly neutralized, the activated oxime can undergo a Beckmann rearrangement to form the primary amide[6], or simply hydrolyze back to the starting material.

  • Mitigation: Ensure strict anhydrous conditions. Use a sufficient excess of the dehydrating agent (e.g., POCl₃ or oxalyl chloride) and an organic base (like pyridine or triethylamine) to scavenge the generated HCl, which effectively suppresses the acid-catalyzed Beckmann rearrangement[7].

Quantitative Data Table: Byproduct Identification

Use the following table to quickly cross-reference LC-MS and analytical data to identify the source of yield loss during your synthesis.

Compound NameRoleMolecular FormulaExact MassExpected LC-MS [M+H]⁺Primary Cause
2,4-Dibromothiophene-3-carbonitrile Target Product C₅HBr₂NS264.82265.8 / 267.8 / 269.8N/A
2,4-Dibromo-3-(dibromomethyl)thiopheneByproduct 1C₅H₂Br₄S413.66414.7 (Isotope cluster)Excess NBS / Over-bromination
2,4-Dibromothiophene-3-carboxylic acidByproduct 2C₅H₂Br₂O₂S283.81284.8 / 286.8 / 288.8Over-oxidation / Hydrate formation
2,4-Dibromothiophene-3-carboxamideByproduct 3C₅H₃Br₂NOS282.83283.8 / 285.8 / 287.8Beckmann rearrangement / Hydrolysis

Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, the following protocols include built-in validation checks to verify reaction progress without relying solely on downstream chromatography.

Protocol A: Swern Oxidation to 2,4-Dibromothiophene-3-carbaldehyde
  • Setup: Under an inert argon atmosphere, charge a flame-dried flask with oxalyl chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool to -78 °C.

  • Activation: Add anhydrous DMSO (2.4 eq) dropwise.

    • Validation Check: Vigorous gas evolution (CO and CO₂) must be observed. Wait 15 minutes until gas evolution ceases, confirming the complete formation of the alkoxysulfonium salt.

  • Oxidation: Add a solution of (2,4-dibromo-3-thienyl)methanol (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78 °C.

  • Neutralization: Add triethylamine (5.0 eq) dropwise.

    • Validation Check: The solution will immediately turn cloudy white due to triethylamine hydrochloride precipitation, confirming the deprotonation of the sulfonium intermediate. Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

Protocol B: Oxime Formation and Dehydration to Target Carbonitrile
  • Oxime Formation: Dissolve 2,4-dibromothiophene-3-carbaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 2 hours.

    • Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the UV-active aldehyde spot and the formation of a more polar, smear-prone oxime spot (CAS 1257070-70-4)[3].

  • Isolation: Concentrate, partition between water and EtOAc. Dry the organic layer and concentrate to yield the crude oxime.

  • Dehydration: Dissolve the crude oxime in anhydrous toluene. Add POCl₃ (2.0 eq) and pyridine (3.0 eq). Heat to 80 °C for 3 hours.

    • Validation Check: The reaction mixture will darken significantly. Monitor by LC-MS to ensure the absence of the +18 m/z amide byproduct (Byproduct 3).

  • Workup: Cool to 0 °C, quench carefully with ice water (highly exothermic). Extract with EtOAc, wash with saturated NaHCO₃, brine, dry, and purify via silica gel chromatography to yield pure 2,4-dibromothiophene-3-carbonitrile.

References

  • World Intellectual Property Organization. "WO2010135650A1: N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS".
  • Molaid Chemical Database. "(2,4-dibromo-3-thienyl)methanol and related oxime intermediates". Available at: [Link]

  • ResearchGate. "The Swern Oxidation: Development of a High-Temperature Semicontinuous Process". Available at: [Link]

  • Master Organic Chemistry. "Beckmann Rearrangement". Available at:[Link]

  • Shipilovskikh, S., et al. "Dehydration of oxime to nitriles". AIP Conference Proceedings, ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 2,4-Dibromothiophene-3-carbonitrile

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific regiochemical and mechanistic challenges associated with the functionalization of 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific regiochemical and mechanistic challenges associated with the functionalization of 2,4-dibromothiophene-3-carbonitrile .

This substrate is a highly valuable building block in drug discovery, particularly in the synthesis of complex kinase inhibitors (e.g., JAK inhibitors) 1. However, its two distinct bromine atoms present a significant regioselectivity challenge. The following guides, matrices, and validated protocols will help you rationally control the reaction to achieve either selective mono-coupling or exhaustive bis-coupling.

Mechanistic Overview & Reaction Pathway

Understanding the electronic and steric environment of 2,4-dibromothiophene-3-carbonitrile is critical. The C2 position is alpha to the sulfur atom, which significantly lowers the C–Br bond dissociation energy and stabilizes the Pd(II) intermediate during oxidative addition. While the strongly electron-withdrawing cyano (–CN) group at C3 activates both the C2 and C4 positions, the inherent alpha-heteroatom effect makes C2 the kinetically favored site for the initial cross-coupling 2.

Workflow SM 2,4-Dibromothiophene-3-carbonitrile Pd Pd(0) Catalyst Coordination SM->Pd C2_OA Oxidative Addition at C2 (Alpha to S, Fast) Pd->C2_OA Kinetically Favored C4_OA Oxidative Addition at C4 (Beta to S, Slow) Pd->C4_OA Kinetically Disfavored MonoC2 C2-Mono-Coupled Product (Major) C2_OA->MonoC2 Transmetalation & Reductive Elimination MonoC4 C4-Mono-Coupled Product (Trace) C4_OA->MonoC4 Transmetalation & Reductive Elimination BisCoupled 2,4-Bis-Coupled Product (Requires Excess Ar-[B] & Heat) MonoC2->BisCoupled Second Catalytic Cycle

Reaction pathways for the Suzuki coupling of 2,4-dibromothiophene-3-carbonitrile.

Troubleshooting FAQs

Q1: I am trying to synthesize the C2-mono-coupled product, but I keep getting a mixture of C2-mono, C4-mono, and bis-coupled products. How can I improve regioselectivity? Causality: While the C2 position is kinetically favored, the highly activating nature of the C3-cyano group narrows the kinetic gap between C2 and C4. If your catalyst is too active or your temperature is too high, oxidative addition at C4 will begin before the C2 starting material is fully consumed, leading to complex mixtures 3. Solution:

  • Stoichiometry: Strictly limit the boronic acid to 0.95 – 1.00 equivalents.

  • Temperature: Lower the reaction temperature to 60 °C.

  • Catalyst: Avoid highly active bulky phosphines (like XPhos). Use a standard Pd(PPh₃)₄ catalyst which is sensitive enough to differentiate the steric/electronic differences between C2 and C4.

Q2: My boronic acid is degrading before the coupling is complete, resulting in unreacted starting material. What is causing this? Causality: Protodeboronation is a common side reaction where the C–B bond is cleaved by water/protons. This is highly prevalent with electron-poor or heteroaryl boronic acids subjected to the basic aqueous conditions required for transmetalation. Solution: Switch to anhydrous conditions. Use a fluoride source (e.g., CsF or KF) in dry dioxane or toluene. Alternatively, utilize a MIDA boronate or a Potassium Trifluoroborate salt, which slowly releases the active boronic species, keeping its steady-state concentration low and preventing degradation.

Q3: How do I force the reaction to yield the 2,4-bis-coupled product? Causality: The first coupling at C2 installs an aryl group. If this aryl group is electron-donating, it enriches the electron density of the thiophene ring, making the second oxidative addition at C4 significantly slower. Furthermore, the newly installed C2-aryl group and the C3-cyano group create immense steric hindrance around the C4-Br bond. Solution: Exhaustive double couplings require forcing conditions 4. Increase the boronic acid to 2.5 – 3.0 equivalents, elevate the temperature to 100 °C, and employ a highly active catalyst with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos) paired with a strong base like K₃PO₄.

Quantitative Optimization Matrix

Use the following data table to select the optimal reaction conditions based on your specific target molecule.

Target ProductCatalyst SystemBase / Solvent SystemTemp (°C)Equiv Ar-B(OH)₂Expected Regioselectivity (C2:C4)Expected Yield
C2-Mono-Coupled 5 mol% Pd(PPh₃)₄Na₂CO₃ (2.0 eq) / Dioxane:H₂O (4:1)601.0> 95:575 - 85%
C2-Mono (Heteroaryl) 5 mol% Pd(dppf)Cl₂KF (3.0 eq) / Dry Toluene801.1> 90:1065 - 80%
2,4-Bis-Coupled 10 mol% Pd(OAc)₂ + SPhosK₃PO₄ (4.0 eq) / Toluene:H₂O (10:1)1002.5 - 3.0N/A (Complete Conversion)80 - 90%

Validated Experimental Protocols

These protocols are designed as self-validating systems. The included In-Process Controls (IPCs) ensure you can verify the mechanistic progression of the reaction before proceeding to workup.

Protocol A: Highly Regioselective C2-Mono-Coupling

Objective: Synthesize 2-Aryl-4-bromothiophene-3-carbonitrile with minimal over-coupling.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2,4-dibromothiophene-3-carbonitrile (1.0 equiv), the aryl boronic acid (1.0 equiv), and Na₂CO₃ (2.0 equiv).

    • Mechanistic Rationale: Limiting the boronic acid to exactly 1.0 equiv starves the secondary catalytic cycle, preventing bis-coupling.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Add Pd(PPh₃)₄ (5 mol%) under a stream of Argon.

    • Mechanistic Rationale: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.

  • Reaction Initiation: Heat the mixture to 60 °C and stir vigorously.

  • In-Process Control (IPC) & Self-Validation: After 4 hours, sample the reaction for LC-MS.

    • Validation Check: The mass spectrum must show the [M+H]+ peak corresponding to the mono-coupled product. Crucially, look for a 1:1 isotopic doublet (separated by 2 m/z units), which confirms that exactly one bromine atom (the C4-Br) remains intact on the thiophene ring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Treat the organic layer with a thiol-functionalized silica scavenger for 1 hour to remove residual palladium before concentrating.

Protocol B: Exhaustive 2,4-Bis-Coupling

Objective: Synthesize 2,4-Diarylthiophene-3-carbonitrile.

  • Reagent Preparation: Combine 2,4-dibromothiophene-3-carbonitrile (1.0 equiv), aryl boronic acid (3.0 equiv), K₃PO₄ (4.0 equiv), Pd(OAc)₂ (10 mol%), and SPhos (20 mol%) in a reaction vial.

    • Mechanistic Rationale: SPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates the difficult oxidative addition into the sterically hindered, electron-rich C4-Br bond of the mono-coupled intermediate.

  • Solvent Addition & Degassing: Add a 10:1 mixture of Toluene and water. Sparge with Argon for 15 minutes.

  • Reaction Initiation: Seal the vial and heat to 100 °C for 16 hours.

  • In-Process Control (IPC) & Self-Validation: Sample for LC-MS.

    • Validation Check: The LC-MS trace should show complete disappearance of the mono-coupled intermediate. The mass spectrum of the product peak must show a single isotopic mass (no 1:1 bromine doublet), verifying the complete displacement of all halogens.

  • Workup: Filter the mixture through a pad of Celite to remove precipitated palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

References

  • N-(HETERO)
  • Double Couplings of Dibromothiophenes using Boronic Acids and Boronates Source: PMC - NIH URL
  • Palladium (0)
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies Source: MDPI URL

Sources

Optimization

Scaling up the synthesis of 2,4-Dibromothiophene-3-carbonitrile

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in scalin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in scaling up the synthesis of 2,4-Dibromothiophene-3-carbonitrile .

This compound is a highly valuable halogenated building block, frequently utilized in the synthesis of complex pharmaceutical agents, including Janus kinase (JAK) inhibitors[1]. Scaling up its synthesis requires precise control over reaction kinetics, pH, and exothermic events.

I. Reaction Pathway & Workflow

The most robust and scalable route to 2,4-dibromothiophene-3-carbonitrile avoids the direct cyanation of sterically hindered thiophenes. Instead, it relies on a two-step sequence starting from 2,4-dibromothiophene-3-carbaldehyde:

  • Condensation: Conversion of the aldehyde to an oxime intermediate.

  • Dehydration: Elimination of water from the oxime to yield the target carbonitrile[1].

SynthesisPathway SM 2,4-Dibromothiophene- 3-carbaldehyde Oxime 2,4-Dibromothiophene- 3-carbaldehyde oxime SM->Oxime NH2OH·HCl, NaOAc EtOH/H2O, Reflux, 1h Nitrile 2,4-Dibromothiophene- 3-carbonitrile Oxime->Nitrile MsCl, Pyridine 60 °C, 2h

Fig 1. Two-step synthetic workflow for 2,4-dibromothiophene-3-carbonitrile.

II. Quantitative Data Summary

The following table summarizes the key physicochemical properties of the materials involved in this synthetic workflow to aid in stoichiometric calculations and analytical tracking[2],[3].

CompoundRoleCAS NumberMolecular FormulaMolecular WeightAppearance
2,4-Dibromothiophene-3-carbaldehyde Starting Material1257070-67-9C₅H₂Br₂OS269.94 g/mol Solid
2,4-Dibromothiophene-3-carbaldehyde oxime IntermediateN/AC₅H₃Br₂NOS284.96 g/mol White Solid
2,4-Dibromothiophene-3-carbonitrile Final Product1256651-68-9C₅HBr₂NS266.94 g/mol White Solid
Hydroxylamine hydrochloride Reagent5470-11-1NH₂OH·HCl69.49 g/mol White Crystals
Methanesulfonyl chloride (MsCl) Dehydrating Agent124-63-0CH₃SO₂Cl114.55 g/mol Clear Liquid

III. Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure causality and verification at each stage.

Step 1: Synthesis of 2,4-Dibromothiophene-3-carbaldehyde oxime
  • Preparation: To a reaction vessel, add 2,4-dibromothiophene-3-carbaldehyde (1.0 eq) and dissolve in a mixture of Ethanol and Deionized Water (approx. 3.3:1 v/v)[1].

  • Reagent Addition: Sequentially add Hydroxylamine hydrochloride (1.1 eq) and Sodium acetate (1.4 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 1 hour.

  • IPC (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting material will appear as a UV-active spot with a higher Rf​ than the highly polar oxime product. Do not proceed until the starting material is completely consumed.

  • Workup: Remove the ethanol in vacuo. Dilute the remaining aqueous slurry with additional water to maximize precipitation.

  • Isolation: Filter the resultant precipitate, wash with cold water, and dry under high vacuum to afford the oxime as a white solid (Expected yield: ~90%)[1].

Step 2: Synthesis of 2,4-Dibromothiophene-3-carbonitrile
  • Preparation: Dissolve the 2,4-dibromothiophene-3-carbaldehyde oxime (1.0 eq) in anhydrous Pyridine (approx. 3 mL per mmol of oxime) under an inert nitrogen atmosphere[1].

  • Dehydration: Cool the solution to 0–5 °C. Slowly add Methanesulfonyl chloride (MsCl, 4.0 eq) dropwise to control the exothermic reaction.

  • Reaction: Gradually warm the mixture and heat at 60 °C for 2 hours.

  • IPC (Self-Validation): Monitor via LC-MS. The conversion is validated by the disappearance of the oxime mass ( [M+H]+≈285.8 ) and the appearance of the nitrile.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl acetate and quench with a saturated aqueous CuSO4​ solution.

  • Phase Separation: Wash the organic layer twice with saturated CuSO4​ (to complex and remove pyridine), followed by 1 N HCl, and finally brine[1].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the residue via silica gel column chromatography (0-10% EtOAc/Hexanes) to yield the pure carbonitrile (Expected yield: ~92%).

IV. Troubleshooting Guides & FAQs

Q1: Why is the oxime formation stalling at 80-85% conversion despite extended reflux times? Causality & Solution: The nucleophilic attack of hydroxylamine on the aldehyde is highly pH-dependent. If the pH drops too low, the amine is fully protonated and non-nucleophilic; if it is too high, side reactions occur. Sodium acetate acts as a critical buffer. In scale-up scenarios, ensure the molar ratio of NaOAc to NH₂OH·HCl is strictly maintained (typically 1.2–1.4 : 1) to keep the pH around 4.5–5.0. If stalling occurs, verify the pH of the aqueous-ethanolic mixture and adjust with trace amounts of NaOAc if necessary.

Q2: During the dehydration step with methanesulfonyl chloride (MsCl) in pyridine, the reaction mixture darkened significantly and the yield dropped. What caused this? Causality & Solution: The reaction of MsCl with pyridine is highly exothermic and can form reactive sulfene intermediates or colored pyridinium polymeric byproducts if temperature control is lost. At scale, the heat dissipation rate is lower than in small-scale flasks. Solution: MsCl must be added dropwise at 0–5 °C using an addition funnel or dosing pump before heating to 60 °C. Ensure vigorous stirring to prevent localized hot spots.

Q3: Can we replace pyridine in the dehydration step to improve the process safety and environmental profile? Causality & Solution: Yes. Pyridine acts as both the solvent and the base, but it is toxic and notoriously difficult to remove completely during workup. For scale-up, dehydration of the oxime can be achieved using alternative reagents such as Propylphosphonic anhydride (T3P) in ethyl acetate, or by using POCl3​ / DMF (Vilsmeier-type dehydration). If you must stick to MsCl, you can transition to a biphasic system using a less toxic organic base (like triethylamine) in dichloromethane, though the reaction kinetics will need to be re-optimized.

Q4: During the aqueous workup of the final carbonitrile, emulsion formation severely slowed down phase separation. How can this be resolved? Causality & Solution: The presence of pyridine salts and potential polymeric byproducts reduces the interfacial tension between the aqueous and organic layers, leading to stubborn emulsions. Solution: Washing the organic layer with a saturated CuSO4​ solution[1] not only effectively complexes the residual pyridine (forming a water-soluble blue copper-pyridine complex) but also significantly increases the ionic strength of the aqueous phase. If an emulsion persists, filtering the biphasic mixture through a pad of Celite to remove insoluble polymeric particulates will instantly break the emulsion.

V. References

  • BLD Pharm. "1256651-68-9 | 2,4-Dibromothiophene-3-carbonitrile". BLD Pharm Product Catalog.

  • ChemicalBook. "2,4-DibroMothiophene-3-carbonitrile | 1256651-68-9". ChemicalBook Database.

  • Google Patents. "WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS".

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Application of 2,4-Dibromothiophene-3-carbonitrile

Welcome to the Technical Support Center for 2,4-Dibromothiophene-3-carbonitrile . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4-Dibromothiophene-3-carbonitrile . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure optimal handling and reactivity of this critical building block.

Overview & Chemical Profile

2,4-Dibromothiophene-3-carbonitrile is a highly functionalized, electron-deficient heteroaromatic compound. It is extensively utilized in the pharmaceutical industry to synthesize complex heterocyclic scaffolds, most notably in the development of Janus Kinase (JAK) inhibitors[1]. The presence of two reactive bromine atoms and an electron-withdrawing nitrile group makes it a versatile but environmentally sensitive reagent.

Physical & Chemical Properties
PropertyValue
Chemical Name 2,4-Dibromothiophene-3-carbonitrile
CAS Number 1256651-68-9
Molecular Formula C₅HBr₂NS
Molecular Weight 266.94 g/mol
Appearance Off-white to pale yellow solid
Storage Temperature 2-8°C (Refrigerated)
Required Atmosphere Inert (Argon or Nitrogen)

Storage & Handling Protocols

The Causality of Degradation

The thiophene ring is naturally electron-rich, but the nitrile group pulls electron density away from the core. The C-Br bonds are highly susceptible to photolytic cleavage (debromination), and the sulfur atom can undergo oxidation if exposed to ambient air and light[2]. Therefore, strict environmental controls are not just recommended—they are mandatory to prevent catalyst poisoning in downstream cross-coupling reactions.

Self-Validating Handling Workflow
  • Visual Integrity Check: Before opening the vial, inspect the compound. A pale yellow or off-white solid indicates high purity. A dark brown, sticky, or clumped appearance is a self-validating indicator of degradation (liberated elemental bromine or polymerization).

  • Atmospheric Control: Always open the container in a fume hood or glovebox. After use, immediately backfill the storage container with an inert gas (Argon or Nitrogen) to displace ambient oxygen and moisture.

  • Temperature Regulation: Store strictly at 2-8°C. Do not freeze, as repeated freeze-thaw cycles can introduce condensation if the seal is compromised.

  • Photoprotection: Keep the compound in an amber vial. If an amber vial is unavailable, wrap the clear vial tightly in aluminum foil.

G Start Receive 2,4-Dibromothiophene- 3-carbonitrile Inspect Visual & Purity Inspection Start->Inspect Condition Is the solid off-white or pale yellow? Inspect->Condition Pass Pass: Optimal Integrity Condition->Pass Yes Fail Fail: Dark Brown / Degraded Condition->Fail No Store Store at 2-8°C under Argon Protect from light Pass->Store Purify Purify via Chromatography before use Fail->Purify

Workflow for intake, validation, and storage of 2,4-Dibromothiophene-3-carbonitrile.

Troubleshooting & FAQs

Q1: My compound has turned dark brown during storage. Can I still use it? A1: No. Discoloration indicates photolytic or thermal degradation. Using degraded material will introduce polymeric byproducts and free bromine, which will rapidly poison palladium catalysts in downstream reactions. Resolution: Purify the batch via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization before proceeding.

Q2: In Suzuki-Miyaura couplings, how do I ensure regioselectivity at the C2 position rather than C4? A2: Regioselectivity is governed by the electronic environment of the thiophene ring. The C2 position is alpha to the sulfur atom and ortho to the strongly electron-withdrawing nitrile group. This dual activation makes the C2-Br bond significantly more susceptible to oxidative addition by Pd(0) compared to the C4-Br bond[3]. Resolution: To maximize mono-coupling at C2, strictly control your stoichiometry (use exactly 1.0 to 1.05 equivalents of the boronic acid), utilize a mild base (e.g., K₃PO₄), and run the reaction at a moderate temperature (60-80°C). Pushing the temperature higher will erode selectivity and lead to double coupling.

Q3: I am observing high levels of debromination (reduction) instead of cross-coupling. What is the cause? A3: Debromination is a common side reaction in electron-deficient bromothiophenes. It is typically caused by protic solvents (like ethanol or water) or excess aliphatic amines acting as hydride donors in the presence of Palladium. Resolution: Switch to a strictly aprotic solvent system (e.g., anhydrous 1,4-Dioxane or Toluene). Ensure solvents are thoroughly degassed to prevent catalyst oxidation. Consider using a bulkier, electron-rich phosphine ligand (e.g., XPhos) to accelerate the reductive elimination step, thereby outcompeting the beta-hydride elimination/reduction pathway.

Experimental Protocol: Regioselective C2 Suzuki-Miyaura Cross-Coupling

This protocol outlines the methodology for achieving high-yielding, regioselective mono-arylation at the C2 position.

Reagents Required:

  • 2,4-Dibromothiophene-3-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • System Purging: Add 2,4-Dibromothiophene-3-carbonitrile, the arylboronic acid, and K₃PO₄ to a Schlenk flask. Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane and H₂O mixture via syringe.

  • Catalyst Activation: Quickly add the Palladium catalyst under a positive stream of Argon. Seal the flask.

  • Reaction Execution: Heat the mixture to 70°C. Causality note: Keeping the temperature at 70°C rather than reflux prevents the secondary oxidative addition at the C4 position.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS or TLC after 2 hours. You should observe the consumption of the starting material and the appearance of a single major product mass corresponding to the mono-arylated compound. If a mass corresponding to the di-arylated product appears, immediately cool the reaction.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

G Substrate 2,4-Dibromothiophene- 3-carbonitrile Pd Pd(0) Catalyst + Aryl-B(OH)2 Substrate->Pd C2 Oxidative Addition at C2 (Alpha to S, Ortho to CN) Pd->C2 Favored C4 Oxidative Addition at C4 (Beta to S) Pd->C4 Disfavored Major 2-Aryl-4-bromo Product (Major / Fast) C2->Major Minor 4-Aryl-2-bromo Product (Trace / Slow) C4->Minor

Regioselectivity pathway for Pd-catalyzed cross-coupling of 2,4-Dibromothiophene-3-carbonitrile.

References

  • Title: WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS.
  • Title: Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Source: Journal of Sulfur Chemistry (Taylor & Francis). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Suzuki vs. Stille Coupling for 2,4-Dibromothiophene-3-carbonitrile

Introduction & Mechanistic Rationale The functionalization of dihalogenated heterocycles is a cornerstone of modern drug development and materials science. Among these building blocks, 2,4-dibromothiophene-3-carbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of dihalogenated heterocycles is a cornerstone of modern drug development and materials science. Among these building blocks, 2,4-dibromothiophene-3-carbonitrile (CAS 1256651-68-9)[1] presents a unique regioselectivity challenge. Possessing two reactive carbon-bromine bonds, researchers must carefully select cross-coupling conditions to achieve mono-arylation without generating complex, inseparable mixtures.

The Causality of C2 Regioselectivity

In palladium-catalyzed cross-coupling reactions, the regiochemical outcome is dictated by the oxidative addition step, which is highly sensitive to the electronic environment of the C–Br bonds[2].

For 2,4-dibromothiophene-3-carbonitrile, the C2 position is overwhelmingly favored for the initial coupling[3]. This selectivity is driven by a synergistic electronic effect:

  • Alpha-Heteroatom Activation: The C2-Br bond is adjacent (alpha) to the sulfur atom. The heteroatom inductively withdraws electron density from the C2 carbon, making it highly electrophilic and lowering the activation energy for Pd(0) insertion[4].

  • Ortho-Cyano Activation: The strongly electron-withdrawing nitrile (-CN) group at C3 activates both the C2 and C4 positions. However, because C4 lacks the adjacent sulfur atom, the combined alpha-sulfur and ortho-cyano effects at C2 make it significantly more reactive than C4[5].

Understanding this inherent electronic bias allows researchers to confidently design syntheses targeting the C2 position first, leaving the C4-Br bond intact for subsequent, orthogonal functionalization.

Experimental Workflows & Mechanistic Logic

To visualize the strategic selection between Suzuki and Stille couplings, as well as the mechanistic pathway governing regioselectivity, refer to the logical workflows below.

DecisionTree Start Substrate: 2,4-Dibromothiophene-3-carbonitrile Goal Goal: Regioselective C2-Arylation Start->Goal Cond1 Base Tolerance of Coupling Partner? Goal->Cond1 Suzuki Suzuki-Miyaura (Boronic Acids) Cond1->Suzuki Yes (High) Stille Stille Coupling (Organostannanes) Cond1->Stille No (Sensitive) AdvSuz Pros: Low Toxicity, Greener Cons: Protodeboronation Risk Suzuki->AdvSuz AdvSti Pros: Neutral Conditions Cons: Toxic Tin Byproducts Stille->AdvSti

Decision matrix for selecting between Suzuki and Stille couplings for C2-arylation.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Substrate 2,4-Dibromo-3-cyanothiophene Substrate->OxAdd C2 C2-Br Bond (Alpha to S, Ortho to CN) OxAdd->C2 Favored (Lower Ea) C4 C4-Br Bond (Beta to S, Ortho to CN) OxAdd->C4 Disfavored IntC2 C2-Pd(II)-Br Intermediate C2->IntC2 Transmet Transmetalation (Ar-B(OH)2 or Ar-SnR3) IntC2->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerated Product 2-Aryl-4-bromo-3-cyanothiophene RedElim->Product

Mechanistic pathway illustrating the C2 regioselectivity during oxidative addition.

Quantitative Comparison: Suzuki vs. Stille

While both methods successfully yield the C2-arylated product, they operate under fundamentally different thermodynamic and environmental constraints. The table below synthesizes the performance metrics of both approaches based on established heterocyclic cross-coupling data[4],[3].

ParameterSuzuki-Miyaura CouplingStille Coupling
Coupling Partner Aryl/Heteroaryl Boronic AcidsAryl/Heteroaryl Stannanes
Typical Yield (C2) 70 – 85%80 – 95%
Regioselectivity (C2:C4) > 95:5> 98:2
Reaction Conditions Basic (e.g., K₂CO₃, Na₂CO₃), 80-100 °CNeutral, 100-110 °C
Functional Group Tolerance Moderate (Base-sensitive groups may degrade)Excellent (Tolerates esters, nitriles, aldehydes)
Toxicity Profile Low (Boron byproducts are benign)High (Organotin byproducts are highly toxic)
Primary Failure Mode Protodeboronation of electron-poor boronic acidsDifficult purification of tin residues

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and workup step is grounded in chemical causality.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize 2-aryl-4-bromo-3-cyanothiophene using greener, boron-based chemistry.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2,4-dibromothiophene-3-carbonitrile (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Causality: A strict 1.05 equivalent of boronic acid prevents over-coupling at the C4 position, exploiting the kinetic preference for C2[4].

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: Dioxane provides excellent solubility for the thiophene substrate. The aqueous layer dissolves the K₂CO₃, which is required to quaternize the boron atom, forming the reactive boronate complex necessary for transmetalation[4]. K₂CO₃ is chosen over stronger bases (like NaOH) to prevent base-catalyzed hydrolysis of the -CN group.

  • Execution & Monitoring: Heat the mixture to 80 °C under argon. Monitor via TLC (Hexanes/EtOAc).

  • Validation (In-Process): The reaction is complete when the starting material spot disappears. UV activity will shift as the conjugated system extends upon arylation.

  • Workup & Analytical Validation: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

    • Self-Validation (NMR/MS): The starting material exhibits a characteristic 1:2:1 isotopic mass pattern (due to two Br isotopes). The successful mono-arylated product will validate itself by shifting to a 1:1 isotopic pattern in MS. In ¹H NMR, the isolated C5 proton will remain a sharp singlet but will shift downfield due to the extended pi-conjugation.

Protocol B: Regioselective Stille Coupling

Objective: Synthesize 2-aryl-4-bromo-3-cyanothiophene under strictly neutral conditions for highly sensitive substrates.

  • Reaction Setup: In a strictly anhydrous Schlenk flask, combine 2,4-dibromothiophene-3-carbonitrile (1.0 equiv), the aryltributylstannane (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene.

    • Causality: Stille transmetalation is often slower than Suzuki. Toluene allows the reaction to be safely heated to 110 °C under neutral conditions, providing the thermal energy required to drive the catalytic cycle without the need for basic promoters[3].

  • Execution & Monitoring: Reflux at 110 °C for 12-16 hours under argon.

  • Workup (Critical Tin Removal): Cool to room temperature and add a 10% aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes.

    • Causality & Validation: Organotin byproducts (e.g., Bu₃SnBr) streak on silica columns and ruin isolated yields. The fluoride ions react with the tin byproducts to form Bu₃SnF, a highly insoluble polymeric solid. The sudden appearance of a dense white precipitate in the flask is a self-validating visual cue that the toxic tin species have been successfully sequestered.

  • Purification: Filter the mixture through a pad of Celite to remove the tin fluoride polymer. Extract the filtrate with diethyl ether, concentrate, and purify via chromatography.

Conclusion & Strategic Recommendations

For the regioselective functionalization of 2,4-dibromothiophene-3-carbonitrile at the C2 position, both Suzuki and Stille couplings offer robust pathways.

  • Choose Suzuki-Miyaura as the default methodology. It is environmentally benign, highly scalable, and avoids the severe toxicity associated with heavy metals. The primary caveat is ensuring the coupling partner can withstand the mild aqueous base required for transmetalation.

  • Pivot to Stille Coupling only when dealing with highly complex, base-sensitive coupling partners, or when protodeboronation of an electron-deficient boronic acid causes the Suzuki reaction to fail. The neutral conditions of the Stille reaction guarantee the preservation of the delicate -CN group, provided the researcher is equipped to handle and rigorously purify the resulting organotin waste.

Sources

Comparative

Predictive Regioselectivity in Polyhalogenated Heterocycles: A DFT Functional Comparison Guide for 2,4-Dibromothiophene-3-carbonitrile

The regioselective functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. When dealing with highly functionalized building blocks like 2,4-dibromothiophene-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

The regioselective functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. When dealing with highly functionalized building blocks like 2,4-dibromothiophene-3-carbonitrile , predicting which carbon-halogen bond will undergo oxidative addition first is notoriously challenging. Simple resonance models often fall short, necessitating the use of Density Functional Theory (DFT).

This guide provides an objective comparison of modern DFT functionals for predicting the regioselectivity of Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) on 2,4-dibromothiophene-3-carbonitrile. By bridging computational predictions with experimental workflows, we establish a self-validating framework for researchers to confidently design site-selective syntheses.

The Mechanistic Causality of Regioselectivity

In 2,4-dibromothiophene-3-carbonitrile, both the C-2 and C-4 positions are activated by the strongly electron-withdrawing cyano group (-I and -M effects) at C-3. However, experimental cross-coupling overwhelmingly favors the C-2 position. Why does this occur?

The causality lies in the transition state of the oxidative addition step[1]. The regioselectivity is governed by the relative electrophilicity of the carbon centers and the stability of the resulting Pd(II) intermediates.

  • Electronic Activation: of similar thiophenes demonstrate that the C-2 position is significantly more electrophilic[2]. The adjacent sulfur atom synergistically stabilizes the developing negative charge in the transition state via its polarizability and inductive effects.

  • Kinetic Control: Nucleophilic attack by the electron-rich Pd(0) catalyst occurs preferentially at the site with the lowest Lowest Unoccupied Molecular Orbital (LUMO) coefficient, which resides predominantly on the C-2–Br bond[3].

G Pd0 Pd(0)L2 Active Catalyst Substrate 2,4-Dibromothiophene- 3-carbonitrile Pd0->Substrate Coordination OA2 Oxidative Addition C-2 (Lower Barrier) Substrate->OA2 Favored Pathway OA4 Oxidative Addition C-4 (Higher Barrier) Substrate->OA4 Disfavored Pathway Product2 C-2 Arylated Product (Major >95%) OA2->Product2 Transmetalation & Reductive Elimination Product4 C-4 Arylated Product (Minor <5%) OA4->Product4 Transmetalation & Reductive Elimination

Figure 1: Divergent oxidative addition pathways for 2,4-dibromothiophene-3-carbonitrile.

DFT Functional Performance: A Comparative Analysis

Historically, the B3LYP functional has been the default choice for organic chemists. However, have proven that standard B3LYP systematically underestimates medium-range correlation energies (dispersion forces)[4]. In Pd-catalyzed cross-couplings, the bulky phosphine ligands exhibit significant non-covalent attractive interactions with the substrate during the transition state. Neglecting these forces leads to inaccurate activation barriers ( ΔG‡ ) and flawed regioselectivity predictions.

To accurately model 2,4-dibromothiophene-3-carbonitrile, we compare the performance of four computational approaches against the experimental benchmark (>95:5 selectivity for C-2).

Quantitative Comparison of DFT Functionals

Data represents the computed Gibbs free energy of activation ( ΔG‡ ) for the oxidative addition of Pd(PPh3)2 at 298.15 K in 1,4-dioxane.

DFT Functional ΔGC−2‡​ (kcal/mol) ΔGC−4‡​ (kcal/mol) ΔΔG‡ (kcal/mol)Predicted Regioselectivity (C-2:C-4)*Experimental Accuracy
B3LYP 22.423.10.776:24Poor (Underestimates selectivity)
B3LYP-D3 18.221.53.399.6:0.4Excellent
M06-2X 17.821.13.399.6:0.4Excellent
ω B97XD 18.521.93.499.7:0.3Excellent

*Predicted regioselectivity is calculated using the Boltzmann distribution equation at 298.15 K.

Key Insight: The inclusion of empirical dispersion (Grimme's D3) or the use of heavily parameterized meta-GGA functionals like correctly captures the stabilizing non-covalent interactions in the C-2 transition state[5]. Standard B3LYP fails to separate the energy barriers sufficiently, falsely predicting a significant mixture of isomers.

Self-Validating Methodologies

To ensure scientific integrity, computational predictions must be tightly coupled with empirical validation. Below are the step-by-step protocols for both the in silico modeling and the benchtop execution.

Computational Workflow (In Silico Protocol)

This protocol utilizes a mixed-basis set approach to balance computational cost with high accuracy.

  • Conformational Search: Generate starting geometries for the Pd(0) pre-catalyst and the substrate using Molecular Mechanics (e.g., OPLS4 force field).

  • Geometry Optimization: Optimize the reactant complex, transition states (TS), and product complexes at the M06-2X/def2-SVP level of theory. Use an Effective Core Potential (ECP) such as LANL2DZ or SDD for the Palladium atom to account for relativistic effects.

  • Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory. Validation Check: Ensure the TS exhibits exactly one imaginary frequency corresponding to the stretching of the C-Br bond and the formation of the Pd-C/Pd-Br bonds.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation to definitively prove that the located TS smoothly connects the reactant complex to the oxidative addition intermediate.

  • Single-Point Energy Refinement: Calculate the final single-point energies using a larger basis set (M06-2X/def2-TZVP ) and apply an implicit solvation model (e.g., SMD for 1,4-dioxane) to obtain accurate ΔG values.

Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization (M06-2X/def2-SVP) Step1->Step2 Step3 3. Transition State Search (Berny Algorithm) Step2->Step3 Step4 4. Frequency Analysis (Verify 1 Imaginary Freq) Step3->Step4 Step5 5. IRC Calculation (Path Verification) Step4->Step5 Step6 6. Single Point & Solvation (M06-2X/def2-TZVP + SMD) Step5->Step6

Figure 2: Standardized DFT workflow for transition state modeling in cross-coupling.

Experimental Validation (Benchtop Protocol)

To empirically validate the computational prediction that C-2 is the exclusive site of reactivity, perform a strictly stoichiometric Suzuki-Miyaura coupling.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2,4-dibromothiophene-3-carbonitrile (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.0 equiv, 1.0 mmol). Note: Strict 1.0 equivalent of boronic acid is required to prevent over-coupling and isolate the regioselectivity event.

  • Catalyst & Base: Add Pd(PPh3)4 (0.05 equiv, 5 mol%) and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Inject degassed 1,4-dioxane (8.0 mL) and distilled water (2.0 mL).

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours with vigorous stirring.

  • Self-Validation (Analysis): Quench the reaction and extract with EtOAc. Analyze the crude mixture via 1H NMR and GC-MS.

    • Causality Check: The disappearance of the C-2 carbon signal in 13C NMR (typically shifted downfield due to the adjacent S and CN groups) and the retention of the C-4 proton/carbon coupling confirms that oxidative addition occurred exclusively at the C-2 position.

Conclusion

For predicting the reactivity of complex, polyhalogenated building blocks like 2,4-dibromothiophene-3-carbonitrile, standard B3LYP is computationally obsolete. Researchers must employ dispersion-corrected functionals (B3LYP-D3) or modern meta-GGA functionals (M06-2X) to accurately capture the transition state energies. By pairing rigorous DFT modeling with controlled stoichiometric experiments, drug development professionals can eliminate synthetic dead-ends and rationally design highly regioselective cross-coupling pathways.

References

  • Bin Muhsinah et al. "New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis." Chemistry Central Journal / BMC Chemistry (2024).

  • Rizwan et al. "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations." Chemistry Central Journal (2018).

  • Sperger et al. "Computational Studies of Synthetically Relevant Homogeneous Organometallic Catalysis Involving Ni, Pd, Ir, and Rh: An Overview of Commonly Employed DFT Methods and Mechanistic Insights." Chemical Reviews (2015).

  • Handy, S. T., & Zhang, Y. "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications (2006).

  • Zhao, Y., & Truhlar, D. G. "Applications and validations of the Minnesota density functionals." Chemical Physics Letters (2011).

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Materials Derived from 2,4-Dibromothiophene-3-carbonitrile

For researchers and professionals in organic electronics and drug development, the selection of molecular building blocks is a critical decision that dictates the final performance and properties of novel materials. Thio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in organic electronics and drug development, the selection of molecular building blocks is a critical decision that dictates the final performance and properties of novel materials. Thiophene-based conjugated polymers have long been a cornerstone of the field, with poly(3-hexylthiophene) (P3HT) serving as a ubiquitous benchmark.[1][2] However, the pursuit of higher efficiencies and greater environmental stability has driven the evolution from simple homopolymers to sophisticated donor-acceptor (D-A) copolymers.[3]

This guide provides an in-depth comparison of materials synthesized using 2,4-Dibromothiophene-3-carbonitrile , a highly functionalized building block, against established and alternative organic semiconductors. We will explore the fundamental impact of its unique chemical structure and provide the experimental context required to evaluate its potential in next-generation electronic devices.

The Strategic Advantage of the Cyano Group

The 2,4-Dibromothiophene-3-carbonitrile monomer is distinguished by two key features: two reactive bromine sites, which are ideal handles for palladium-catalyzed cross-coupling reactions like Suzuki or Stille polymerization to build the polymer backbone, and a strategically placed nitrile (-C≡N) group.[4][5] This electron-withdrawing nitrile group is not a passive spectator; it fundamentally alters the electronic landscape of the resulting polymer.

Causality of Electronic Tuning: The primary effect of incorporating a strong electron-withdrawing group like a nitrile onto the thiophene ring is the stabilization (lowering) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6][7] This has profound and desirable consequences for device performance:

  • Enhanced Air Stability: A deeper HOMO level makes the material less susceptible to oxidation by ambient oxygen and moisture, a common degradation pathway for p-type organic semiconductors.[7]

  • Increased Open-Circuit Voltage (Voc) in Solar Cells: In an organic photovoltaic (OPV) device, the Voc is directly related to the energy difference between the HOMO of the donor (the polymer) and the LUMO of the acceptor (e.g., a fullerene derivative like PCBM). By lowering the polymer's HOMO level, this energy gap is widened, leading to a significant increase in the achievable Voc, a critical factor for overall power conversion efficiency (PCE).[7]

The diagram below illustrates this crucial energy level modulation.

G cluster_0 Energy Levels Vacuum Level (0 eV) Vacuum Level (0 eV) P3HT_LUMO LUMO (~ -3.0 eV) P3HT_HOMO HOMO (~ -5.0 eV) PCBM_LUMO Acceptor LUMO (PCBM ~ -4.2 eV) P3HT_HOMO->PCBM_LUMO  Voc (P3HT) Cyano_LUMO LUMO (~ -3.5 eV) Cyano_HOMO HOMO (~ -5.5 eV) Cyano_HOMO->PCBM_LUMO note1 Standard Polythiophene (e.g., P3HT) note1->P3HT_LUMO note2 Cyanothiophene Copolymer note2->Cyano_LUMO

Fig. 1: Energy level modulation by cyano-functionalization.

Performance Benchmark: Organic Field-Effect Transistors (OFETs)

In an OFET, charge carrier mobility (µ) and the current on/off ratio are the most critical performance metrics. While P3HT is a reliable benchmark, advanced D-A copolymers have pushed performance boundaries significantly.[8][9]

The inclusion of cyano groups presents a nuanced trade-off. While enhancing stability, the strong electronic effects and steric hindrance can sometimes disrupt the intermolecular π-π stacking that is essential for efficient charge transport.[10] However, when integrated into an optimized polymer backbone, high performance can be maintained. Naphthalene diimide (NDI)-based copolymers, for instance, demonstrate that incorporating thiophene units progressively increases crystallinity and device performance.[11][12]

Table 1: Comparative OFET Performance Data

Material ClassRepresentative PolymerHole Mobility (µ) (cm²/Vs)On/Off RatioKey Characteristics
Benchmark Polythiophene Regioregular P3HT0.01 - 0.1[8][13]10⁴ - 10⁵Well-understood, good processability, moderate performance.[2]
High-Mobility D-A Polymer DPP-Thienothiophene (DPP-TT)1.0 - 10.0[9]> 10⁵Excellent mobility due to strong intermolecular aggregation.[9]
Cyanothiophene-Based Polymer NDI-Thiophene Copolymers (n-type)0.07 - 0.85[12]> 10⁵Demonstrates high mobility is achievable with cyano-containing units (in n-type systems).
Thienothiophene-BT Polymer TT-BT Copolymer~ 0.1[14]~ 3.5 x 10³Shows good performance in a D-A structure operating at low voltage.[14]

Note: Performance metrics are highly dependent on processing conditions, device architecture, and polymer molecular weight.

Performance Benchmark: Organic Photovoltaics (OPVs)

For OPVs, the key objective is to maximize power conversion efficiency (PCE), which is a product of Voc, short-circuit current density (Jsc), and fill factor (FF). As predicted by the energy level diagram (Fig. 1), the use of a cyanothiophene building block can dramatically increase Voc.

A prime example is the D-A polymer PBDT-CT, which incorporates a 3-alkoxy-4-cyanothiophene acceptor unit. This material achieved a deep HOMO level of -5.5 eV, resulting in a remarkably high Voc of 0.90 V when blended with PC₆₁BM.[7] This significantly exceeds the typical Voc of ~0.6 V for standard P3HT:PCBM devices.[15]

Table 2: Comparative OPV Performance Data

Donor PolymerAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Benchmark P3HT PC₆₁BM~0.61~9.7~65~3.9[16]
Benchmark PTB7-Th ITIC0.8114.259.16.8[3]
Cyanothiophene-based PBDT-CT PC₆₁BM0.90 5.58673.36[7]
High-Efficiency D18 Y60.8526.6173.816.72[3]

While the Jsc for PBDT-CT was modest, its high Voc validates the core scientific principle: using a building block like 2,4-Dibromothiophene-3-carbonitrile is a powerful and proven strategy for maximizing the open-circuit voltage in organic solar cells.[7]

Experimental Workflows and Self-Validating Protocols

The following protocols are designed to be self-validating systems, where successful synthesis and fabrication yield functional devices whose performance can be benchmarked against the data presented above.

Protocol 1: Synthesis of a D-A Copolymer via Suzuki Polymerization

This protocol describes a general, robust method for synthesizing a copolymer from a dibrominated monomer (like 2,4-Dibromothiophene-3-carbonitrile) and a suitable comonomer.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Polymerization cluster_2 Purification A 1. Add Monomers & Base (e.g., K2CO3) to Flask B 2. Purge with Argon/Nitrogen A->B C 3. Add Degassed Solvent (e.g., Toluene, Dioxane) B->C D 4. Add Pd Catalyst (e.g., Pd(PPh3)4) C->D E 5. Heat to Reflux (80-110°C, 24-72h) D->E F 6. Monitor by GPC/TLC E->F G 7. Precipitate in Methanol F->G H 8. Filter Polymer G->H I 9. Purify via Soxhlet Extraction H->I Final Polymer Final Polymer I->Final Polymer Characterize (NMR, UV-Vis, CV)

Fig. 2: Workflow for Suzuki donor-acceptor copolymerization.

Step-by-Step Methodology:

  • Reactant Preparation (Causality: Stoichiometry is Key): In a flame-dried Schlenk flask under an inert argon atmosphere, combine 2,4-Dibromothiophene-3-carbonitrile (1.0 eq), an aryl-diboronic acid or ester comonomer (1.0 eq), and a base such as potassium carbonate (K₂CO₃, ~3-4 eq). A precise 1:1 molar ratio of the two monomers is crucial for achieving high molecular weight.

  • Inert Environment (Causality: Catalyst Protection): The flask is subjected to several cycles of vacuum and backfilling with argon. This is a critical step to remove all oxygen, which can oxidatively deactivate the palladium(0) catalyst and terminate the polymerization.[17]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, via cannula. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.[17][18]

  • Catalyst Introduction: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), to the flask under a positive flow of argon.[4][17]

  • Reaction: Heat the mixture to reflux (typically 90-110°C) with vigorous stirring for 24-72 hours. The reaction progress can be monitored by taking small aliquots and analyzing the molecular weight distribution via Gel Permeation Chromatography (GPC).

  • Workup and Purification: After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The crude polymer is then collected by filtration and purified extensively using Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers. This purification is essential for achieving optimal electronic performance.

Protocol 2: Fabrication and Characterization of a Top-Contact, Bottom-Gate OFET

This protocol outlines the fabrication of a standard transistor architecture used for benchmarking new semiconductor materials.

G cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Device Finalization A 1. Clean Si/SiO2 Wafer (Sonication) B 2. Surface Treatment (e.g., OTS Vapor) A->B C 3. Spin-Coat Polymer Solution B->C D 4. Thermal Annealing C->D E 5. Evaporate Source/Drain Contacts (Au) D->E F 6. Electrical Characterization E->F

Fig. 3: Standard workflow for OFET fabrication and testing.

Step-by-Step Methodology:

  • Substrate Preparation: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm), which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment (Causality: Promoting Ordered Growth): Treat the SiO₂ surface with a self-assembled monolayer of a silanizing agent like octadecyltrichlorosilane (OTS). This is done to passivate surface trap states and create a hydrophobic, low-energy surface that promotes the desired edge-on packing of the thiophene-based polymer, which is favorable for in-plane charge transport.[12]

  • Semiconductor Deposition: Dissolve the synthesized polymer in a high-boiling-point solvent (e.g., chloroform, o-dichlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film onto the OTS-treated substrate via spin-coating.

  • Thermal Annealing (Causality: Enhancing Crystallinity): Transfer the coated substrate to a nitrogen-filled glovebox and anneal it on a hotplate at a temperature optimized for the specific polymer (e.g., 110-150°C). This step provides the thermal energy necessary for the polymer chains to rearrange into more crystalline domains, which reduces charge-trapping defects and increases charge carrier mobility.[12]

  • Electrode Deposition: Using a shadow mask to define the channel length and width, thermally evaporate source and drain electrodes (typically Gold) onto the polymer film.

  • Characterization: Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere. Extract the field-effect mobility, on/off ratio, and threshold voltage from these curves.[19]

Conclusion and Future Outlook

The strategic use of 2,4-Dibromothiophene-3-carbonitrile as a monomer represents a sophisticated approach to molecular engineering in organic electronics. The intrinsic electron-withdrawing nature of the nitrile group provides a direct and effective method for deepening the HOMO and LUMO energy levels of conjugated polymers.[6][20] This guide demonstrates that this modification is a proven strategy for significantly enhancing the open-circuit voltage of organic solar cells, a critical step towards higher power conversion efficiencies.[7]

While the direct impact on charge mobility in transistors requires careful consideration of the overall polymer structure to ensure favorable molecular packing, the gains in material stability and OPV performance are undeniable. For researchers, scientists, and drug development professionals, materials derived from this building block offer a compelling platform for developing robust, high-performance organic semiconductors. Future work will likely focus on pairing this cyanothiophene unit with novel donor moieties to simultaneously optimize energy levels, absorption profiles, and charge transport properties, paving the way for the next generation of printed electronic devices.

References

  • ACS Publications | The Journal of Physical Chemistry B. Tuning of the Electronic and Optical Properties of Oligothiophenes via Cyano Substitution: A Joint Experimental and Theoretical Study. [Link]

  • ResearchGate. Theoretical studies on the structural and electronic properties of π-stacked cyano-thiophene-based molecules | Request PDF. [Link]

  • MDPI. Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. [Link]

  • RSC Publishing. Cyanothiophene-based low band-gap polymer for organic solar cells. [Link]

  • Sci-Hub. Synthesis and Characterization of Thiophene-Containing Naphthalene Diimide n-Type Copolymers for OFET Applications. [Link]

  • ACS Publications | Macromolecules. Synthesis and Characterization of Thiophene-Containing Naphthalene Diimide n-Type Copolymers for OFET Applications. [Link]

  • PMC. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

  • ResearchGate. Synthesis and Characterization of Thiophene-Containing Naphthalene Diimide n-Type Copolymers for OFET Applications | Request PDF. [Link]

  • Journal of Semiconductors. Highly efficient organic solar cells with improved stability enabled by ternary copolymers with antioxidant side chains. [Link]

  • Journal of Materials Chemistry C (RSC Publishing). Synthesis and characterization of naphthalenediimide-thienothiophene-conjugated polymers for OFET and OPT applications. [Link]

  • The University of Manchester Research Explorer. Synthesis and Characterization of Naphthalenediimide- Thienothiophene Conjugated Polymers for OFET and OPT Applications. [Link]

  • ResearchGate. All-conjugated block copolymers for efficient and stable organic solar cells with low temperature processing | Request PDF. [Link]

  • ResearchGate. Molecular structures of the polymers; OECT and OFET transfer curves for.... [Link]

  • ACS Publications | The Journal of Physical Chemistry A. Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. [Link]

  • MDPI. Optimizing P3HT/PCBM-Based Organic Photodetector Performance: Insights from SCAPS 1D Simulation Studies. [Link]

  • ResearchGate. Effects of P3HT concentration on the performance of organic field effect transistors. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Output curves of OFETs with (a) pure P3HT and (b) P3HT:PMMA 3:7 blend.... [Link]

  • Journal of Materials Chemistry (RSC Publishing). High-performance poly(3-hexylthiophene) transistors with thermally cured and photo-cured PVP gate dielectrics. [Link]

  • ResearchGate. Comparison between Horizontal and Vertical OFETs by Using Poly (3-Hexylthiophene) (P3HT) as an Active Semiconductor Layer. [Link]

  • Journal of Materials Chemistry C (RSC Publishing). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. [Link]

  • The Korean Physical Society. Improved Efficiency of Ternary-Blended Films in Organic Solar Cell. [Link]

  • AIMS Press. Recent advances in polymer structures for organic solar cells: A review. [Link]

  • Bangor University. All-conjugated block copolymers for efficient and stable organic solar cells with low temperature processing. [Link]

Sources

Comparative

A Comparative Guide to the Identification of Impurities in 2,4-Dibromothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous identification and control of impurities are par...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous identification and control of impurities are paramount to ensure safety, efficacy, and regulatory compliance.[1][2][3] 2,4-Dibromothiophene-3-carbonitrile is a key building block in the development of various therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of analytical methodologies for the identification of impurities in this compound, grounded in scientific principles and supported by experimental data.

The Landscape of Potential Impurities

The impurity profile of 2,4-Dibromothiophene-3-carbonitrile is intrinsically linked to its synthetic route. Electrophilic bromination of a 3-cyanothiophene precursor is a common synthetic pathway. This process, however, can lead to a variety of process-related impurities.[4][5]

Common Impurity Classes:

  • Isomeric Impurities: Due to the directing effects of the substituents on the thiophene ring, bromination can occur at different positions, leading to isomeric dibrominated products. The electron-withdrawing nature of the nitrile group deactivates the thiophene ring towards electrophilic substitution, but substitution patterns can still vary.[6]

  • Under-brominated Species: Incomplete reaction can result in the presence of monobrominated thiophene-3-carbonitriles.

  • Over-brominated Species: Excessive brominating agent or harsh reaction conditions can lead to the formation of tribromothiophene derivatives.[5]

  • Starting Materials and Reagents: Residual unreacted starting materials and reagents, such as N-bromosuccinimide (NBS), are common process-related impurities.

  • Byproducts of Side Reactions: The synthesis may involve side reactions leading to other unforeseen impurities.

The International Council for Harmonisation (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3][7][8] Impurities present at levels above 0.1% generally require identification and characterization.[3]

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is often necessary for a comprehensive impurity profile. The three pillars of impurity identification—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—each offer unique advantages and limitations.

FeatureHPLC-UVGC-MSNMR Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and fragmentation analysis.[9]Provides detailed structural information based on the magnetic properties of atomic nuclei.
Best Suited For Non-volatile and thermally labile impurities, isomeric separation.Volatile and semi-volatile impurities, providing molecular weight and fragmentation data for identification.[9]Structural elucidation of unknown impurities, quantification without a reference standard (qNMR).[10]
Sensitivity High (ng to µg range).Very High (pg to ng range).Lower sensitivity, requires higher concentrations of impurities.[11]
Identification Power Based on retention time comparison with standards.High, based on mass spectra and fragmentation patterns.Definitive structural confirmation.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for impurity profiling due to its versatility and robustness.[12] For 2,4-Dibromothiophene-3-carbonitrile, a reversed-phase HPLC method is generally suitable.

Experimental Protocol: Gradient Reversed-Phase HPLC for Impurity Profiling

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation:

The resulting chromatogram will show the main peak corresponding to 2,4-Dibromothiophene-3-carbonitrile and smaller peaks for any impurities. The relative area percentage of each peak can be used to quantify the impurities. Isomeric impurities may have similar retention times and require careful method optimization for resolution.

dot

HPLC_Workflow SamplePrep Sample Preparation (Dissolution & Filtration) HPLC HPLC System (Pump, Injector, Column) SamplePrep->HPLC Inject Separation Chromatographic Separation (Gradient Elution) HPLC->Separation Detection UV Detection (@ 254 nm) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Analysis Data Analysis (Peak Integration & Quantification) Data->Analysis

Caption: Workflow for HPLC-UV impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it invaluable for identifying unknown impurities.

Experimental Protocol: GC-MS Analysis of Volatile Impurities

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C (Electron Impact ionization at 70 eV).

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or acetone to a concentration of approximately 0.1 mg/mL.

Data Interpretation:

The total ion chromatogram (TIC) will show separated peaks for the main component and impurities. The mass spectrum of each peak provides a molecular fingerprint. The fragmentation pattern of nitriles often involves the loss of HCN (M-27) or ·CN (M-26).[13] The characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2 isotopes) is a key identifier for bromine-containing impurities.

dot

GCMS_Workflow SamplePrep Sample Preparation (Dissolution in Volatile Solvent) GC Gas Chromatograph (Injector, Column, Oven) SamplePrep->GC Inject Separation Separation by Volatility GC->Separation MS Mass Spectrometer (Ionization & Mass Analysis) Separation->MS Data Data Acquisition (TIC & Mass Spectra) MS->Data Analysis Data Analysis (Library Search & Fragmentation Analysis) Data->Analysis

Caption: Workflow for GC-MS impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of unknown impurities.[14] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule.

Experimental Protocol: ¹H and ¹³C NMR for Structural Elucidation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample (or isolated impurity) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Standard single-pulse experiment.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Proton-decoupled experiment.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.[11]

  • Advanced Experiments (for unknown impurities): 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity within the molecule.

Data Interpretation:

The chemical shifts and coupling constants in the ¹H NMR spectrum of 2,4-Dibromothiophene-3-carbonitrile will be characteristic of the substitution pattern. Impurities will present as additional sets of signals. For example, an isomeric impurity would show a different set of aromatic proton signals with different coupling patterns. The presence of residual starting materials would be evident from their characteristic signals.

dot

NMR_Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR NMR Spectrometer SamplePrep->NMR Acquisition Data Acquisition (1D & 2D Experiments) NMR->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR-based impurity identification.

Conclusion: An Integrated Approach for Comprehensive Impurity Profiling

A robust strategy for the identification of impurities in 2,4-Dibromothiophene-3-carbonitrile relies on the synergistic use of HPLC-UV, GC-MS, and NMR spectroscopy. HPLC-UV is ideal for routine purity checks and the quantification of known impurities. GC-MS provides excellent sensitivity for volatile impurities and offers initial structural clues. Finally, NMR spectroscopy is the definitive tool for the structural elucidation of unknown impurities. By employing these techniques in a complementary fashion, researchers and drug developers can ensure a thorough understanding of the impurity profile of 2,4-Dibromothiophene-3-carbonitrile, leading to safer and more effective pharmaceutical products.

References

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved from [Link]

  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org. Retrieved from [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Retrieved from [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (2024, January 23). Kymos. Retrieved from [Link]

  • ICH GUIDELINES FOR IMPURITY PROFILE. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC or GC-MS: Which Technique is Best for Your Needs? (2024, October 21). Retrieved from [Link]

  • Electrophilic substitution on thiophene. (n.d.). Retrieved from [Link]

  • THIOPHENE AND ITS DERIVATIVES. (n.d.). Retrieved from [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved from [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek. Retrieved from [Link]

  • Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. (2021, January 23). Retrieved from [Link]

  • Improved Synthesis of. (2026, February 14). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]

  • Fragmentation pathway involving the nitrile form of... (n.d.). ResearchGate. Retrieved from [Link]

  • Issues with bromination using N-Bromosuccinimide. (2026, March 7). Reddit. Retrieved from [Link]

  • 3-bromothiophene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. (2025, September 23). ResearchGate. Retrieved from [Link]

  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (n.d.). SciSpace. Retrieved from [Link]

  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. (n.d.). PubMed. Retrieved from [Link]

  • Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. (2021, January 23). Retrieved from [Link]

  • The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of 1H-NMR and 13C-NMR. (n.d.). Slideshare. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014, March 20). MDPI. Retrieved from [Link]

  • Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. (n.d.). Google Patents.
  • Electrophilic Activation of Molecular Bromine Mediated by I(III). (n.d.). ChemRxiv. Retrieved from [Link]

  • A method of controlling the bromination of thiophene derivatives. (2011, December 15). Google Patents.
  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3. Perhydro-4-thia-s-indacene. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dibromothiophene-3-carbonitrile

As a Senior Application Scientist, I frequently consult on the integration of highly functionalized heterocyclic building blocks into drug discovery pipelines. 2,4-Dibromothiophene-3-carbonitrile (CAS 1256651-68-9) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of highly functionalized heterocyclic building blocks into drug discovery pipelines. 2,4-Dibromothiophene-3-carbonitrile (CAS 1256651-68-9) is a prime example of a compound that offers immense synthetic utility—specifically in orthogonal cross-coupling reactions—but demands rigorous safety protocols.

The presence of two labile bromine atoms and a nitrile group dictates a specific physicochemical hazard profile[1]. This guide provides a self-validating operational and disposal framework to ensure absolute safety and regulatory compliance during your experimental workflows.

Physicochemical Hazard Profiling & Causality

Understanding why specific Personal Protective Equipment (PPE) is required is the foundation of laboratory safety. We do not just wear gloves; we select barriers based on molecular interactions.

  • Lipophilicity and Dermal Penetration: The dibromothiophene core is highly lipophilic. If the solid or its solutions contact the skin, it can rapidly partition into the stratum corneum, causing severe irritation (H315) and potential systemic toxicity[2].

  • Aerosolization Risk: As a fine powder, it poses a significant respiratory hazard (H335). Static charge during weighing can aerosolize particulates, making inhalation a primary exposure route.

  • Nitrile Reactivity: While the nitrile group is covalently bound, exposure to extreme acidic conditions or high-heat combustion can trigger the release of highly toxic hydrogen cyanide (HCN) gas.

Tiered PPE Matrix

To mitigate these risks, PPE must be selected based on quantitative performance metrics, aligning with OSHA standard 29 CFR 1910.132[3].

PPE ComponentQuantitative SpecificationScientific Rationale & Causality
Gloves Nitrile, >0.11 mm thickness (Double-gloved)Nitrile provides a robust chemical barrier against halogenated solids. Double-gloving mitigates the risk of micro-tears during mechanical manipulation.
Eye Protection ANSI Z87.1 certified chemical splash gogglesPrevents corneal exposure to aerosolized micro-particulates (H319). Safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-Resistant (FR) lab coat, 100% cotton basePrevents dermal accumulation of lipophilic dust. FR material is required if subsequent reactions involve pyrophoric reagents or flammable solvents.
Respiratory N95 or P100 particulate respirator (if outside hood)Filters >95% or >99.97% of airborne particles, respectively. Note: Primary handling must occur in a fume hood, negating the need for a respirator under normal conditions.

Operational Workflow & PPE Integration

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety check is confirmed.

Step 1: Primary Containment Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Check the digital airflow monitor to ensure a face velocity of 80–100 feet per minute (fpm). Self-Validation: Tape a small strip of a Kimwipe to the bottom of the sash; it should pull inward steadily, confirming negative pressure.

Step 2: PPE Donning and Static Mitigation

  • Action: Don double nitrile gloves, goggles, and a fully buttoned lab coat.

  • Validation: Use an anti-static gun (e.g., Zerostat) or an anti-static weigh boat. Causality: Neutralizing static electricity prevents the fine 2,4-Dibromothiophene-3-carbonitrile powder from jumping off the spatula and aerosolizing into your breathing zone.

Step 3: Transfer and Solubilization

  • Action: Weigh the required mass and transfer it directly into the reaction vessel. Immediately dissolve the solid in the chosen solvent (e.g., DMF, THF).

  • Validation: Once in solution, the aerosolization risk drops to zero. Cap the vessel before removing it from the fume hood.

Spill Response & Decontamination Protocol

In the event of a spill, standard sweeping will exacerbate the hazard by launching particulates into the air. Follow this self-validating decontamination loop:

  • Isolate: Lower the fume hood sash completely. If the spill is outside the hood, evacuate the immediate area and don a P100 respirator.

  • Suppress: Do not dry sweep. Cover the solid spill with damp paper towels (using water or a mild soapy solution) to suppress dust formation.

  • Collect: Carefully scoop the damp towels and the chemical into a wide-mouth, sealable hazardous waste container using a disposable plastic scraper.

  • Decontaminate: Wipe the area with a solvent that solubilizes the compound (e.g., acetone or ethanol), followed by a final wash with soap and water.

  • Validate: Visually inspect the surface under bright light for any remaining crystalline residue.

Waste Disposal Strategy

Because of its specific elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur, Bromine), 2,4-Dibromothiophene-3-carbonitrile must be strictly segregated according to institutional and federal guidelines[4].

  • Classification: Designate all liquid and solid waste as Halogenated Organic Waste .

  • Incompatibility Warning: Never dispose of this compound or its reaction mixtures in waste carboys containing strong mineral acids (e.g., HCl, H2SO4). The acidic environment can hydrolyze the nitrile group, potentially liberating lethal HCN gas.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, labeled solid hazardous waste bin, not the general municipal trash.

Workflow Visualization

G Start 2,4-Dibromothiophene- 3-carbonitrile (Solid) Hood Transfer to Fume Hood (Face Velocity >100 fpm) Start->Hood PPE Don Tier 1 PPE (Double Nitrile, Goggles, FR Coat) Hood->PPE Weigh Anti-Static Weighing (Minimize Aerosolization) PPE->Weigh Dissolve Solubilization (e.g., DMF, THF) Weigh->Dissolve Waste Waste Segregation (Halogenated Organic) Dissolve->Waste

Operational workflow and containment strategy for handling 2,4-Dibromothiophene-3-carbonitrile.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment". United States Department of Labor. [Link]

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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